(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGKMLRGKPKGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78N16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148029-26-9, 52435-06-0 | |
| Record name | 148029-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 52435-06-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Downstream Signaling Pathways of (Des-Gly10, D-Ala6, Pro-NHEt9)-LHRH (Deslorelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10, D-Ala6, Pro-NHEt9)-LHRH, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical tool in reproductive medicine and oncology. Its therapeutic efficacy stems from a biphasic action on the pituitary gonadotrophs: an initial stimulation followed by profound desensitization and downregulation of the GnRH receptor (GnRHR). This leads to a sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, effectively inducing a reversible state of chemical castration. Understanding the intricate downstream signaling pathways activated by Deslorelin is paramount for optimizing its clinical applications and for the development of novel GnRH-based therapeutics. This guide provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of Deslorelin's mechanism of action.
Introduction to (Des-Gly10, D-Ala6, Pro-NHEt9)-LHRH (Deslorelin)
Deslorelin is a synthetic nonapeptide analogue of the naturally occurring Gonadotropin-Releasing Hormone (GnRH).[1] Structural modifications, specifically the substitution of glycine at position 6 with D-Alanine and the replacement of the C-terminal Gly-NH2 with a Pro-NHEt9 moiety, confer a significantly higher binding affinity for the GnRH receptor and a greater resistance to enzymatic degradation compared to native GnRH.[2][3][4] Reports suggest that Deslorelin exhibits approximately seven times the binding affinity and 100 times the biological potency of endogenous GnRH.[2][3][4]
The primary clinical application of Deslorelin relies on its ability to induce a biphasic response at the pituitary level.[2][3] An initial agonistic effect leads to a transient surge in the secretion of LH and FSH, often referred to as the "flare-up" effect.[2][3] However, continuous or long-term administration results in the desensitization and downregulation of GnRH receptors on pituitary gonadotrophs, leading to a profound and sustained suppression of gonadotropin and, consequently, gonadal steroid hormone production.[5]
Core Downstream Signaling Pathways
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, it undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, initiating a cascade of intracellular signaling events. The primary signaling pathways activated by Deslorelin through the GnRH receptor are:
-
The Gαq/11 - Phospholipase C (PLC) Pathway: This is the canonical and most well-established signaling cascade for the GnRH receptor.
-
The Gαs - Adenylyl Cyclase (AC) Pathway: Activation of this pathway leads to the production of cyclic adenosine monophosphate (cAMP).
-
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for mediating the effects of GnRH on gene expression and cell proliferation.
The Gαq/11-PLC-IP3-Ca2+ Pathway
Activation of the GnRH receptor by Deslorelin predominantly leads to the coupling and activation of the Gαq/11 family of G-proteins. This initiates the following cascade:
-
Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).
-
IP3 and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional and novel isoforms of Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates a multitude of downstream target proteins, leading to the secretion of LH and FSH.
Figure 1: Gαq/11-PLC Signaling Pathway
The Gαs-Adenylyl Cyclase-cAMP Pathway
In addition to Gαq/11, the GnRH receptor can also couple to the stimulatory G-protein, Gαs. This interaction triggers the following signaling events:
-
Adenylyl Cyclase (AC) Activation: Activated Gαs stimulates the membrane-bound enzyme Adenylyl Cyclase.
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits, thereby activating PKA.
-
Downstream Effects: Activated PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate the expression of genes involved in gonadotropin synthesis.
Figure 2: Gαs-cAMP Signaling Pathway
The MAPK/ERK Pathway
The activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a key event downstream of GnRH receptor activation. This pathway can be initiated through both Gαq/11-PKC dependent and independent mechanisms.
-
Upstream Activators: PKC, activated by the Gαq/11 pathway, can phosphorylate and activate Raf kinase. Other upstream activators can include receptor tyrosine kinases (RTKs) transactivated by the GnRHR.
-
Kinase Cascade: Activated Raf phosphorylates and activates MEK (MAPK/ERK kinase).
-
ERK Phosphorylation: MEK, a dual-specificity kinase, then phosphorylates ERK (ERK1/2) on both threonine and tyrosine residues, leading to its activation.
-
Nuclear Translocation and Gene Expression: Activated ERK can translocate to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as c-Fos and c-Jun, which regulate the expression of gonadotropin subunit genes (e.g., LHβ and FSHβ).
Figure 3: MAPK/ERK Signaling Pathway
Quantitative Analysis of Deslorelin-Mediated Signaling
While extensive research has qualitatively defined the signaling pathways of GnRH agonists, specific quantitative data for Deslorelin is not broadly compiled. The following tables present a summary of the expected quantitative parameters based on the known high potency of Deslorelin and comparative data from other GnRH agonists. Further targeted research is required to populate these tables with definitive Deslorelin-specific values.
Table 1: GnRH Receptor Binding Affinity
| Parameter | Value | Cell Line/System | Reference |
| Ki | Data not available | ||
| Bmax | Data not available | ||
| Relative Affinity | ~7x higher than GnRH | Pituitary cells | [2][3][4] |
Table 2: Second Messenger Accumulation
| Assay | EC50 | Cell Line/System | Reference |
| Inositol Phosphate (IP3) Accumulation | Data not available | ||
| Intracellular Ca2+ Mobilization | Data not available | ||
| cAMP Accumulation | Data not available |
Table 3: Downstream Kinase Activation
| Assay | EC50 | Cell Line/System | Reference |
| ERK1/2 Phosphorylation | Data not available |
Table 4: Biological Response
| Assay | EC50 / Relative Potency | Species/System | Reference |
| LH Release | 100x more potent than GnRH | Various | [2][3][4][6] |
| FSH Release | Data not available |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the downstream signaling of Deslorelin.
GnRH Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and receptor density (Bmax) of Deslorelin for the GnRH receptor.
Workflow Diagram
Figure 4: Radioligand Binding Assay Workflow
Protocol
-
Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., pituitary cells, or a cell line stably expressing the receptor) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
For competition binding, add a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin) and a range of concentrations of unlabeled Deslorelin.
-
To determine non-specific binding, include wells with a high concentration of unlabeled GnRH.
-
Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of Deslorelin.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of Deslorelin to induce an increase in intracellular calcium concentration, a hallmark of Gαq/11 activation.
Workflow Diagram
Figure 5: Calcium Mobilization Assay Workflow
Protocol
-
Cell Preparation:
-
Seed cells expressing the GnRH receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.
-
-
Washing:
-
Gently wash the cells with buffer to remove any extracellular dye.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of Deslorelin into the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
For each concentration of Deslorelin, determine the peak fluorescence response and subtract the baseline fluorescence.
-
Plot the change in fluorescence against the log concentration of Deslorelin.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Workflow Diagram
Figure 6: ERK Phosphorylation Western Blot Workflow
Protocol
-
Cell Treatment and Lysis:
-
Culture cells to near confluency and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of Deslorelin for a predetermined time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Total ERK Control:
-
Strip the membrane of the p-ERK antibodies or use a parallel blot.
-
Re-probe the membrane with a primary antibody that recognizes total ERK1/2, followed by an HRP-conjugated secondary antibody and ECL detection.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to normalize for loading differences.
-
Plot the normalized p-ERK levels against the log concentration of Deslorelin to determine the EC50 for ERK activation.
-
Conclusion
(Des-Gly10, D-Ala6, Pro-NHEt9)-LHRH (Deslorelin) is a potent GnRH receptor agonist that exerts its profound effects on the reproductive axis through the activation of a complex network of downstream signaling pathways. The primary cascades initiated by Deslorelin binding to the GnRH receptor include the Gαq/11-PLC-IP3-Ca2+, Gαs-cAMP-PKA, and MAPK/ERK pathways. While the qualitative aspects of these pathways are well-documented for GnRH agonists in general, a comprehensive quantitative characterization specific to Deslorelin remains an area for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to elucidate the precise signaling signature of Deslorelin and other GnRH analogues, thereby facilitating the development of more targeted and effective therapeutic strategies. The continued exploration of these signaling networks will undoubtedly provide deeper insights into the nuanced regulation of the hypothalamic-pituitary-gonadal axis and open new avenues for therapeutic intervention.
References
- 1. ilexlife.com [ilexlife.com]
- 2. Anti-Müllerian Hormone Concentrations for Determining Resumption of Sertoli Cell Function following Removal of a 4.7 mg Deslorelin Implant in Tomcats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Studies of Deslorelin on Pituitary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deslorelin, a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH), is a critical tool in veterinary medicine for the management of reproduction. Its mechanism of action, centered on the pituitary gland's gonadotroph cells, involves a biphasic response: an initial, transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of their secretion.[1][2] This downregulation is achieved through the desensitization and reduction in the number of GnRH receptors on pituitary cells.[1] Understanding the intricate cellular and molecular interactions of Deslorelin with pituitary cells is paramount for optimizing its therapeutic applications and for the development of novel drug delivery systems.
This technical guide provides an in-depth overview of the in vitro studies of Deslorelin on pituitary cells, consolidating quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action at the Pituitary Level
Deslorelin exerts its effects by binding to GnRH receptors on the surface of pituitary gonadotrophs.[1][2] As a GnRH agonist, it initially mimics the action of endogenous GnRH, triggering the synthesis and secretion of LH and FSH.[1] However, due to its higher binding affinity and prolonged presence compared to native GnRH, Deslorelin leads to a continuous stimulation of the receptors.[1] This persistent activation ultimately results in the uncoupling of the receptor from its signaling pathways, internalization of the receptor, and a decrease in receptor synthesis, leading to a state of desensitization and long-term suppression of gonadotropin release.[1]
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize the quantitative effects of Deslorelin and other GnRH agonists on pituitary hormone secretion and gene expression. While specific in vitro dose-response data for Deslorelin is limited in publicly available literature, data from in vivo studies and in vitro studies with analogous potent GnRH agonists provide valuable insights.
Table 1: Effect of Deslorelin on Gonadotropin Subunit mRNA Expression in Heifers (In Vivo)
| Treatment Group | Pituitary LHβ-subunit mRNA Suppression | Pituitary FSHβ-subunit mRNA Suppression |
| Deslorelin (31 days) | 60% (P < 0.001) | 25% (P > 0.05) |
| Deslorelin (28 days) | 50% (P < 0.001) | No significant difference from controls |
Data extracted from an in vivo study in heifers.[3][4]
Table 2: Representative In Vitro Dose-Response of a GnRH Agonist (Buserelin) on LH Secretion in Rat Pituitary Cells
| Buserelin Concentration | LH Release (as % of control) |
| 50 ng | Dose-dependent increase |
| 100 ng | Dose-dependent increase |
| 250 ng | Dose-dependent increase (peak at 1h) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of in vitro studies. Below are representative protocols for the culture of pituitary cells and subsequent treatment with GnRH agonists like Deslorelin.
Primary Pituitary Cell Culture
This protocol is adapted from established methods for isolating and culturing primary pituitary cells.
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase
-
DNase I
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Aseptically dissect anterior pituitary glands from the model organism.
-
Wash the glands three times with sterile PBS containing Penicillin-Streptomycin.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Incubate the fragments in DMEM containing collagenase and DNase I at 37°C with gentle agitation for 60-90 minutes.
-
Disperse the cells by gentle pipetting every 15-20 minutes.
-
Stop the enzymatic digestion by adding DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Plate the cells in appropriate culture vessels and incubate at 37°C in a humidified atmosphere of 5% CO2.
LβT2 Gonadotrope Cell Line Culture
The LβT2 cell line is a valuable model for studying gonadotrope function.
Materials:
-
DMEM with high glucose
-
10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.05% Trypsin-EDTA
Procedure:
-
Maintain LβT2 cells in DMEM with high glucose supplemented with 10% FBS and Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
For passaging, wash the cells with PBS and detach them using 0.05% Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Deslorelin Treatment and Hormone Secretion Assay
Procedure:
-
Plate primary pituitary cells or LβT2 cells in multi-well plates and allow them to adhere and stabilize for 24-48 hours.
-
For dose-response studies, replace the culture medium with serum-free medium containing various concentrations of Deslorelin.
-
For time-course studies, treat the cells with a fixed concentration of Deslorelin and collect the medium at different time points.
-
After the treatment period, collect the culture medium for hormone analysis.
-
Measure the concentrations of LH and FSH in the collected medium using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
Gene Expression Analysis
Procedure:
-
Following Deslorelin treatment, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for LHβ-subunit, FSHβ-subunit, and a suitable housekeeping gene for normalization.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the study of Deslorelin's effects on pituitary cells.
Conclusion
The in vitro study of Deslorelin on pituitary cells provides a powerful platform to dissect the molecular mechanisms underpinning its profound effects on the reproductive axis. While direct in vitro quantitative data for Deslorelin remains an area for further research, the established knowledge of GnRH agonist signaling, coupled with in vivo data and studies on analogous compounds, offers a robust framework for investigation. The protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration into the therapeutic potential of Deslorelin and other GnRH analogues. Future in vitro studies focusing on dose-dependent effects on hormone secretion and gene expression will be instrumental in refining our understanding and application of this important class of drugs.
References
The Pharmacokinetics of Deslorelin: An In-depth Technical Guide for Researchers
A comprehensive overview of the absorption, distribution, metabolism, and excretion of the GnRH agonist Deslorelin in key animal models, providing researchers, scientists, and drug development professionals with essential data for preclinical and clinical research.
Deslorelin, a potent synthetic gonadotropin-releasing hormone (GnRH) super-agonist, is widely utilized in veterinary medicine for reproductive control.[1][2] Its ability to induce a temporary and reversible suppression of the pituitary-gonadal axis makes it a valuable tool for contraception, management of reproductive disorders, and behavioral modification in a variety of species.[3][4][5] Understanding the pharmacokinetic profile of Deslorelin is critical for optimizing its therapeutic efficacy and safety. This technical guide synthesizes the available data on the pharmacokinetics of Deslorelin in various animal models, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: A Biphasic Response
Deslorelin functions by binding to GnRH receptors in the pituitary gland with a much higher affinity and stability than endogenous GnRH.[4][6] This interaction elicits a biphasic response. Initially, there is a "flare-up" effect characterized by a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][7] This initial stimulation can be utilized to induce ovulation, particularly in mares.[1] However, continuous, low-level exposure to Deslorelin leads to the second phase: a profound downregulation and desensitization of the GnRH receptors.[1][3][6] This results in a sustained suppression of LH and FSH release, leading to a decrease in the production of gonadal steroids such as testosterone and estradiol, and consequently, a temporary suppression of reproductive function.[3][7][8]
Pharmacokinetics in Animal Models
The pharmacokinetic profile of Deslorelin is largely influenced by its formulation, typically a sustained-release implant. This delivery system is designed to provide a continuous, low dose of the drug over an extended period.
Dogs
In male dogs, a 4.7 mg Deslorelin implant (Suprelorin®) leads to infertility from 6 weeks up to at least 6 months.[8] A higher dose 9.4 mg implant maintains infertility for 12 months.[3] Studies using a 5 mg radiolabelled Deslorelin implant showed that plasma Deslorelin levels peaked between 7 and 35 days post-implantation and were measurable for approximately 2.5 months.[8] Another study in dogs using a radioimmunoassay (RIA) technique reported peak plasma levels of 200 to 2,000 pg/mL at about 14 days post-implantation, with levels dropping below the limit of quantification after about 80 days.[6] In prepubertal female dogs, a 4.7 mg implant administered between 12 and 16 weeks of age significantly delays the first estrus.[9][10]
| Animal Model | Dose & Formulation | Cmax | Tmax | Duration of Action | Analytical Method | Reference |
| Dog (Male) | 5 mg radiolabelled implant | - | 7-35 days | ~2.5 months (measurable plasma levels) | Radiometric | [8] |
| Dog (Male) | 4.7 mg implant | 200-2,000 pg/mL | ~14 days | >80 days (quantifiable plasma levels) | RIA | [6] |
| Dog (Prepubertal Female) | 4.7 mg implant | - | - | Delays puberty by over 5 months | Clinical Assessment, Hormone Assays | [10] |
| Dog (Male) | 100 µg/kg (SC) | >3-fold increase in basal LH | 15-30 min | - | LH Assay | [11] |
| Dog (Male) | 100 µg/kg (Oral) | No discernible increase in LH | - | - | LH Assay | [11] |
Cats
In male cats, a 4.7 mg Deslorelin implant induces temporary infertility and suppresses sexual behaviors.[8] Testosterone levels are suppressed to below 0.1 ng/mL in 50% of cats by day 28 and in nearly all cats by day 77.[12] The duration of action shows considerable individual variability, ranging from approximately 15 to 37 months.[13]
| Animal Model | Dose & Formulation | Pharmacokinetic Parameter | Value | Duration of Action | Analytical Method | Reference |
| Cat (Male) | 4.7 mg implant | Time to testosterone <0.1 ng/mL | 28-77 days | 15-37 months | Testosterone Assay | [12][13] |
Horses
In mares, Deslorelin is primarily used to induce ovulation. A 2.1 mg implant (Ovuplant®) leads to a peak in LH and FSH concentrations at around 12 hours post-implantation.[11] These levels return to baseline within 72 to 96 hours, indicating rapid absorption and elimination of the compound from this short-term implant.[11] Due to this rapid metabolism, direct measurement of Deslorelin in plasma is not typically performed; instead, LH and FSH levels serve as indirect markers.[14]
| Animal Model | Dose & Formulation | Pharmacodynamic Marker | Peak Time | Return to Baseline | Analytical Method | Reference |
| Horse (Mare) | 2.1 mg implant | LH & FSH | ~12 hours | 72-96 hours | LH & FSH Assays | [11] |
Rodents
In mice, a 4.7 mg Deslorelin implant releases the drug at an average rate of approximately 20 µ g/day , with the rate slowing after 25-30 weeks.[6] In female rats, a 4.7 mg implant induces contraception with a latency period of about 2 weeks.[15][16]
| Animal Model | Dose & Formulation | Release Rate | Latency to Contraception | Duration of Action | Reference |
| Mouse | 4.7 mg implant | ~20 µ g/day | - | >25-30 weeks | [6] |
| Rat (Female) | 4.7 mg implant | - | ~2 weeks | At least 7 months | [15] |
Goats
A pilot study in female domestic goats using a 9.4 mg Deslorelin implant reported an average maximum serum concentration (Cmax) of 83 ng/mL at a Tmax of 1.3 hours. A plateau phase was observed from 30 to 360 days.[17]
| Animal Model | Dose & Formulation | Cmax | Tmax | Pharmacokinetic Profile | Analytical Method | Reference |
| Goat (Female) | 9.4 mg implant | 83 ng/mL | 1.3 hours | Plateau from 30-360 days | LC-MS/MS | [17] |
Experimental Protocols
The methodologies employed in pharmacokinetic studies of Deslorelin vary depending on the animal model and the specific research question. Below are summaries of key experimental protocols.
Pharmacokinetic Study in Dogs (Implant)
-
Animals: Sexually mature male dogs.
-
Treatment: Subcutaneous administration of a 4.7 mg or 5 mg Deslorelin implant.[6][8]
-
Sample Collection: Blood samples collected at various time points post-implantation.
-
Analytical Method: Plasma Deslorelin concentrations determined by radioimmunoassay (RIA) or by measuring radioactivity for radiolabelled compounds.[6][8]
-
Pharmacodynamic Assessment: Measurement of plasma testosterone, LH, and FSH levels. Observation of reproductive behaviors.
Pharmacodynamic Study in Mares (Ovulation Induction)
-
Animals: Cycling mares with a developing ovarian follicle >30 mm in diameter.[14]
-
Treatment: Subcutaneous administration of a 2.1 mg Deslorelin implant (Ovuplant®).[11][14]
-
Sample Collection: Blood samples collected before and at multiple time points after implantation.
-
Analytical Method: Plasma concentrations of LH and FSH measured by validated immunoassays.[14]
-
Efficacy Assessment: Monitoring of ovarian follicles by ultrasonography to confirm ovulation within 48 hours.[14]
Development of a Quantitative Assay for Deslorelin
A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for the quantification of Deslorelin in serum.[17]
-
Sample Preparation: Deproteinization of serum samples.
-
Chromatography: Reversed-phase separation using a C18 monolithic column.[18]
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) with multiple reaction monitoring.
-
Validation: The assay was validated for linearity, limits of detection and quantitation, precision, and specificity.[17] The limit of detection for a similar peptide, ghrelin, was 0.02 µg/L, and the limit of quantification was 0.07 µg/L.[18] For Deslorelin, the assay has a reported sensitivity of 0.03 ng/mL.[17]
Metabolism and Excretion
GnRH analogues like Deslorelin are peptides and are expected to be metabolized by enzymatic breakdown into smaller, inactive peptide fragments and individual amino acids.[6][11] Excretion is primarily through the urine.[6] The plasma half-life of parenterally administered GnRH agonists is relatively short, estimated to be in the range of 1 to 3 hours.[11] However, the sustained-release implant formulations provide a continuous supply of the drug, leading to its long-lasting effects.
Conclusion
The pharmacokinetics of Deslorelin are intrinsically linked to its sustained-release formulations, which are designed to achieve a long-term downregulation of the pituitary-gonadal axis. While direct measurement of plasma Deslorelin can be challenging, pharmacodynamic markers such as LH, FSH, and gonadal steroid concentrations provide reliable indicators of its biological activity. The data summarized in this guide from various animal models highlights species-specific differences in the onset and duration of action, underscoring the importance of tailored dosing regimens. The development of sensitive analytical methods like LC-MS/MS will further enhance our understanding of Deslorelin's pharmacokinetic profile and facilitate the development of new therapeutic applications.
References
- 1. What is Deslorelin used for? [synapse.patsnap.com]
- 2. Deslorelin - Wikipedia [en.wikipedia.org]
- 3. vetlexicon.com [vetlexicon.com]
- 4. researchgate.net [researchgate.net]
- 5. eazarmg.org [eazarmg.org]
- 6. ivis.org [ivis.org]
- 7. Deslorelin Implants—A New Choice in Feline Reproductive Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorry - 599104 [medicines.health.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. vet-es.virbac.com [vet-es.virbac.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. vet-es.virbac.com [vet-es.virbac.com]
- 13. researchgate.net [researchgate.net]
- 14. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 15. Contraceptive effect and potential side-effects of deslorelin acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contraceptive effect and potential side-effects of deslorelin acetate implants in rats (Rattus norvegicus): preliminary observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DEVELOPMENT AND VALIDATION OF DESLORELIN ACETATE ASSAY AND A PILOT STUDY ON THE PHARMACOKINETICS OF DESLORELIN ACETATE IMPLANTS AND FECAL HORMONE MONITORING IN THE DOMESTIC GOAT (CAPRA HIRCUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of ghrelin and desacyl-ghrelin by liquid chromatography-tandem mass spectrometry in plasma, serum, and cell supernatants [pubmed.ncbi.nlm.nih.gov]
The Biphasic Action of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH: An In-depth Analysis of the Flare-Up Effect
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, a potent synthetic analog of gonadotropin-releasing hormone (GnRH) commonly known as buserelin, is a critical therapeutic agent in reproductive medicine and oncology. Its clinical utility is rooted in its biphasic mechanism of action on the pituitary-gonadal axis. This technical guide provides a comprehensive investigation into the initial stimulatory phase, or "flare-up" effect, of buserelin. We will delve into the underlying signaling pathways, present quantitative data on the hormonal surge, and detail experimental protocols for its investigation. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with GnRH agonists.
Introduction
This compound, or buserelin, is a superagonist of the natural gonadotropin-releasing hormone. Its enhanced potency and prolonged duration of action stem from structural modifications that increase its affinity for the GnRH receptor (GnRHR) and its resistance to enzymatic degradation. While the long-term administration of buserelin leads to a paradoxical suppression of the pituitary-gonadal axis, its initial action is stimulatory. This "flare-up" effect is characterized by a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This, in turn, stimulates the gonads to produce a temporary increase in sex steroids—testosterone in males and estradiol in females.[1] Understanding and harnessing this initial flare is crucial for its application in various clinical contexts, including in vitro fertilization (IVF) protocols and as a diagnostic tool.
Mechanism of Action: The Signaling Cascade of the Flare-Up
The flare-up effect is initiated by the binding of buserelin to the GnRH receptor on the surface of pituitary gonadotroph cells. The GnRHR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like buserelin, triggers a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling of the activated GnRHR to Gq/11 proteins. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are key events that lead to the synthesis and exocytosis of LH and FSH.
Downstream of PKC and Ca2+ signaling, various mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are activated. These pathways play a crucial role in regulating the transcription of gonadotropin subunit genes, further contributing to the hormonal surge.
Quantitative Analysis of the Hormonal Flare-Up
The magnitude and duration of the hormonal surge following buserelin administration can vary depending on the dosage, route of administration, and the individual's sex and endocrine status. The following tables summarize representative quantitative data from clinical studies.
Table 1: Hormonal Response to Buserelin in Men
| Time Point | LH (IU/L) | FSH (IU/L) | Testosterone (nmol/L) | Study Population | Reference |
| Baseline | 2.6 ± 0.22 | 3.6 ± 0.9 | 12-13.3 | Males with delayed puberty / Prostate Cancer | [2][3] |
| 4 hours post-injection | 17.4 ± 2.0 | 11.5 ± 1.6 | - | Males with delayed puberty | [4] |
| Peak (within 24 hours) | ~800% increase | - | Increase to 14-15 | Men with prostate cancer | [3] |
Table 2: Hormonal Response to Buserelin in Women (IVF Context)
| Time Point | LH (IU/L) | FSH (IU/L) | Estradiol (pmol/L) | Study Population | Reference |
| Baseline | Variable | Variable | Variable | Women undergoing IVF | [1][3] |
| Peak (within 24 hours) | ~10-fold increase | ~5-fold increase | ~4-fold increase | Women undergoing IVF | |
| Day of oocyte retrieval (after GnRH agonist trigger) | 3.0 ± 1.8 | - | - | Women undergoing IVF | [5] |
Experimental Protocols for Investigating the Flare-Up Effect
Standardized experimental protocols are essential for the accurate characterization of the flare-up effect of buserelin.
Buserelin Stimulation Test
This test is primarily used to assess the functional capacity of the pituitary gonadotrophs.
Protocol:
-
Baseline Blood Sample: Collect a venous blood sample (serum or plasma) at time 0 for the measurement of basal LH and FSH levels.
-
Buserelin Administration: Administer a single subcutaneous injection of 100 µg of buserelin.
-
Post-Stimulation Blood Sample: Collect a second blood sample at 4 hours post-injection.
-
Hormone Analysis: Analyze all samples for LH and FSH concentrations using a validated immunoassay method (e.g., ELISA, RIA, or chemiluminescence).
IVF "Flare-Up" Protocol
This protocol utilizes the initial stimulatory effect of buserelin to augment ovarian response in certain patient populations, such as those with a poor ovarian response.
Protocol:
-
Cycle Day 2: Initiate subcutaneous injections of a low-dose GnRH agonist, such as buserelin (e.g., 50 µg twice daily).
-
Cycle Day 3: Begin ovarian stimulation with exogenous gonadotropins (e.g., recombinant FSH).
-
Hormonal and Ultrasound Monitoring: Regularly monitor serum estradiol levels and follicular growth via transvaginal ultrasound.
-
Triggering Final Oocyte Maturation: When lead follicles reach an appropriate size (typically >17-18 mm), administer a bolus of a GnRH agonist or human chorionic gonadotropin (hCG) to trigger final oocyte maturation.
-
Oocyte Retrieval: Perform oocyte retrieval approximately 34-36 hours after the trigger injection.
Conclusion
The flare-up effect of this compound is a well-characterized phenomenon that represents the initial, stimulatory phase of its biphasic action. A thorough understanding of the underlying signaling pathways, the quantitative hormonal response, and the standardized experimental protocols for its investigation is paramount for both basic research and clinical applications. This technical guide provides a foundational resource for professionals in the field, enabling a more informed approach to the study and utilization of this potent GnRH agonist. The continued investigation into the nuances of the flare-up effect will undoubtedly lead to further optimization of existing therapeutic strategies and the development of novel applications.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. cnyfertility.com [cnyfertility.com]
- 3. [Effect of the GnRH analog buserelin on sex hormone serum level in relation to treatment onset and duration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of gonadotropin-releasing hormone agonist (GnRHa) trigger during IVF is associated with similar endocrine profiles and oocyte measures in women with and without PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, also known as Alarelin or Surfagon, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2][3] Its enhanced stability and potency compared to native LHRH make it a valuable tool in reproductive biology, neuroscience, and oncology research. In rodent models, this analog is utilized to modulate the hypothalamic-pituitary-gonadal (HPG) axis, enabling the study of fertility, pubertal development, and hormone-dependent pathologies.
These application notes provide an overview of the common dosages and detailed protocols for the use of this compound in various rodent studies.
Mechanism of Action
LHRH agonists, including this compound, initially stimulate the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration results in the downregulation and desensitization of these receptors. This paradoxical effect leads to a sustained suppression of gonadotropin release, consequently reducing the production of gonadal steroids such as testosterone and estrogen.
Data Presentation: Dosage Summary for Rodent Studies
The following table summarizes common dosages of this compound and other LHRH agonists reported in rodent studies for various applications.
| Application | Species/Strain | Dosage | Administration Route | Vehicle | Reference(s) |
| Estrus Synchronization | Rat (Sprague-Dawley) | 40 µ g/rat | Subcutaneous (s.c.) | Sterile Water | [4] |
| Rat (Long-Evans) | 50 µ g/rat | Subcutaneous (s.c.) | Not Specified | [4] | |
| Mouse | 20 µ g/mouse (single or sequential) | Subcutaneous (s.c.) | Not Specified | [5] | |
| Anxiety Studies | Rat (Adult Male) | 2 µg/kg | Intraperitoneal (i.p.) | Not Specified | [1] |
| Puberty Delay | Rat (Long-Evans) | 25-50 µg/kg/day | Subcutaneous (s.c.) | 0.9% Saline | [6][7][8] |
| Mouse (C57BL/6J) | 20 µ g/mouse/day | Subcutaneous (s.c.) | Saline | [9] | |
| Inhibition of Gastric Acid Secretion | Rat (Sprague-Dawley) | 2 µg/kg | Intravenous (i.v.) or Intragastric | 0.9% Saline | [10][11][12] |
| Tumor Growth Inhibition | Mouse (Xenograft model) | 20-80 µg/kg | Not Specified | Not Specified | [13] |
Experimental Protocols
Estrus Synchronization in Rats
Objective: To synchronize the estrous cycle in a cohort of female rats to facilitate timed mating and the generation of pseudopregnant recipients for embryo transfer.[4]
Materials:
-
This compound
-
Sterile water for injection
-
Female rats (e.g., Sprague-Dawley, 5-7 weeks old)[4]
-
Sterile syringes and needles (e.g., 27-gauge)
-
Vaginal lavage supplies (pipette, microscope slides, saline)
Procedure:
-
Preparation of LHRH Agonist Solution: Dissolve this compound in sterile water to a final concentration of 40 µg per 1.0 mL.[4]
-
Administration: Administer a single subcutaneous injection of 40 µg of the LHRH agonist solution to each female rat.[4]
-
Estrous Cycle Monitoring: Commencing 96 hours post-injection, perform daily vaginal cytology to determine the stage of the estrous cycle.[4]
-
Mating: Pair female rats identified to be in late proestrus or estrus with vasectomized males for 20-24 hours to induce pseudopregnancy.[4]
-
Confirmation of Mating: Check for the presence of a copulatory plug.[4]
Investigation of Anxiety-Like Behavior in Rats
Objective: To assess the anxiogenic effects of this compound in adult male rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Adult male rats
-
Apparatus for anxiety testing (e.g., elevated plus maze, open field test)
-
Sterile syringes and needles
Procedure:
-
Acclimation: Acclimate rats to the housing and handling conditions to minimize stress-induced behavioral changes.
-
Preparation of LHRH Agonist Solution: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administration: Administer a single intraperitoneal injection of 2 µg/kg of the LHRH agonist solution.[1] A control group should receive a vehicle-only injection.
-
Behavioral Testing: At a defined time point post-injection (e.g., 30 minutes), conduct behavioral testing using standardized paradigms for anxiety assessment.
-
Data Analysis: Analyze behavioral parameters indicative of anxiety (e.g., time spent in open arms of the elevated plus maze, entries into the center of the open field).
Induction of Puberty Delay in Rats
Objective: To suppress the onset of puberty in juvenile rats for studies on developmental endocrinology and behavior.[6][7]
Materials:
-
This compound or another LHRH agonist like leuprolide acetate
-
Sterile 0.9% saline
-
Juvenile rats (e.g., Long-Evans, starting on postnatal day 25)[6][7]
-
Sterile syringes and needles
Procedure:
-
Treatment Groups: Assign juvenile rats to treatment (LHRH agonist) and control (saline) groups.
-
Preparation of LHRH Agonist Solution: Dissolve the LHRH agonist in sterile 0.9% saline to a concentration that allows for the administration of 25-50 µg/kg in a small volume (e.g., 1.0 ml/kg).[6][7]
-
Administration: Administer daily subcutaneous injections from postnatal day 25 for a defined period (e.g., 25 days).[6][7]
-
Monitoring Pubertal Onset:
-
Data Collection: Record the age at which pubertal milestones are reached for each animal. Body weight should also be monitored regularly.
-
Further Studies: Following the treatment period, animals can be used for behavioral testing or physiological assessments.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scheduled simple production method of pseudopregnant female mice for embryo transfer using the luteinizing hormone-releasing hormone agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daily GnRH agonist treatment effectively delayed puberty in female rats without long-term effects on sexual behavior or estrous cyclicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Alarelin Acetate | LH-RH agonist | CAS# 79561-22-1 | InvivoChem [invivochem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Temporary Castration in Research Animals Using Deslorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deslorelin, a potent synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH), offers a reversible and non-surgical method for temporary castration in various research animal models.[1] Marketed under trade names such as Suprelorin®, it is available as a slow-release implant, typically containing 4.7 mg or 9.4 mg of deslorelin acetate.[2] This technology provides a valuable tool for studies in reproductive biology, endocrinology, and behavior, where transient suppression of gonadal function is required. These application notes provide detailed protocols for the use of Deslorelin in research settings, with a focus on rodent models.
Mechanism of Action
Deslorelin functions by initially stimulating the pituitary gland's GnRH receptors, leading to a transient surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] This "flare-up" effect can temporarily increase testosterone levels.[5] However, the continuous, non-pulsatile release of Deslorelin from the implant leads to the downregulation and desensitization of pituitary GnRH receptors.[3][4] This sustained action ultimately suppresses the release of LH and FSH, thereby inhibiting the production of testosterone by the testes and leading to a state of temporary chemical castration.[3][4][5]
Signaling Pathway
The signaling pathway of Deslorelin's action on the hypothalamic-pituitary-gonadal (HPG) axis is depicted below.
Applications in Research
The use of Deslorelin for temporary castration is applicable in a wide range of research areas, including:
-
Reproductive Biology: Studying the roles of androgens in spermatogenesis, testicular function, and fertility.
-
Endocrinology: Investigating the feedback mechanisms of the HPG axis.
-
Behavioral Science: Assessing the influence of testosterone on aggression, mating behavior, and social interactions.[6]
-
Drug Development: Evaluating the efficacy of novel compounds on reproductive function in a controlled hormonal environment.
-
Oncology: As a model for androgen-deprivation therapy in prostate cancer research.
Quantitative Data Summary
The following tables summarize the quantitative effects of Deslorelin in male rats, based on available research data.
Table 1: Hormonal and Physiological Effects of 4.7 mg Deslorelin Implant in Male Rats
| Parameter | Time to Onset of Effect | Duration of Effect | Reversibility | Key Findings | Citations |
| Testosterone Suppression | Significantly lower concentrations observed. | Suppression maintained for at least 6 months. | Effects continued for up to 11 months after implant removal in one study. | A 4.7 mg implant effectively suppresses testosterone to castrate levels. | [5] |
| Testicular Dimensions | Significantly smaller by 1 month. | Reduced size maintained for at least 9 months post-treatment. | Testicular volume can return to normal, but the timeline for full recovery can be extended. | Deslorelin induces significant testicular atrophy. | [5] |
| Semen Quality | Poor semen quality observed. | Azoospermia can be achieved. | Return to normal spermatogenesis is possible but may be delayed. | Leads to infertility. | [5] |
| Fertility | Reduced fertility, smaller litter sizes when mated with females. | Contraceptive effect for at least 7 months in female rats. | Reversibility not fully documented in male rats but is expected. | Effective as a contraceptive agent. | [5][7] |
Table 2: Effects of Deslorelin on Testicular Histology in Male Rats
| Histological Feature | Findings After 6 Months of 4.7 mg Implant | Reversibility | Citations |
| Seminiferous Tubules | Variable integrity, signs of disruption. | Evidence of recovery after implant removal. | [5] |
| Accessory Sex Glands | Variable integrity. | Expected to recover with testosterone restoration. | [5] |
| HSP70 Protein Expression | Negligible at 6 months. | Increased intensity in spermatids at 11 months, similar to control. | [5] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of Deslorelin for temporary castration in research animals, primarily focusing on rats.
Experimental Workflow Diagram
Protocol for Deslorelin Implant Administration
Materials:
-
Deslorelin implant (e.g., Suprelorin® 4.7 mg)
-
Implanter device (usually supplied with the implant)
-
70% ethanol or other suitable antiseptic
-
Sterile gauze
-
Animal clippers (optional)
-
Anesthesia (e.g., isoflurane) and anesthetic machine
Procedure:
-
Animal Preparation: Anesthetize the animal following approved institutional protocols.
-
Site Preparation: If necessary, shave a small area of fur in the interscapular region. Cleanse the skin with an antiseptic solution and allow it to dry.
-
Implantation:
-
Lift a fold of skin.
-
Insert the needle of the implanter subcutaneously.
-
Fully depress the plunger to deposit the implant.
-
Slowly withdraw the needle, ensuring the implant remains in place.
-
Briefly apply pressure to the insertion site with sterile gauze to aid in hemostasis.
-
-
Post-Procedure Monitoring: Monitor the animal until it has fully recovered from anesthesia. Check the implantation site for any signs of inflammation or infection in the following days.
Protocol for Serial Blood Collection in Rats
Materials:
-
Restraining device appropriate for rats
-
Heat lamp or warming pad
-
Sterile needles (e.g., 25-27 gauge) or lancets
-
Micro-hematocrit tubes or other appropriate collection vials
-
Anticoagulant (if plasma is required)
-
Sterile gauze
-
70% ethanol
Procedure (Tail Vein Sampling):
-
Animal Restraint: Gently restrain the rat in a suitable device.
-
Vein Dilation: Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with 70% ethanol.
-
Venipuncture: Puncture the lateral tail vein with a sterile needle or lancet.
-
Blood Collection: Collect the blood into a micro-hematocrit tube or other collection vial. For serial sampling, it is crucial to minimize the volume collected at each time point (e.g., <1% of total blood volume in 24 hours).[8]
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Animal Recovery: Return the animal to its home cage and monitor for any signs of distress.
Protocol for Testicular Histology
Materials:
-
Dissection tools
-
10% neutral buffered formalin or 4% paraformaldehyde
-
Phosphate-buffered saline (PBS)
-
Ethanol series (for dehydration)
-
Xylene or other clearing agent
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection: At the designated experimental endpoint, euthanize the animal according to approved protocols. Dissect the testes and remove any adhering connective tissue.
-
Fixation: Immediately immerse the testes in 10% neutral buffered formalin or 4% paraformaldehyde for at least 24 hours.[3]
-
Processing:
-
Wash the fixed tissue in PBS.
-
Dehydrate the tissue through a graded series of ethanol solutions.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) using a standard protocol.
-
Analysis: Dehydrate, clear, and coverslip the stained sections. Examine the slides under a light microscope to assess the morphology of the seminiferous tubules, germ cell layers, and interstitial cells.
Protocol for Assessment of Reproductive Behavior
Materials:
-
Testing arena (e.g., a clear Plexiglas cage)
-
Video recording equipment
-
Ovariectomized, hormone-primed receptive female rats
-
Red light source (for testing during the dark cycle)
Procedure:
-
Acclimatization: Acclimate the male rats to the testing arena for a set period before the test.
-
Introduction of Female: Place the male rat in the arena. After a brief habituation period (e.g., 5 minutes), introduce a receptive female.
-
Observation Period: Record the animals' behavior for a defined period (e.g., 30 minutes).[9]
-
Behavioral Scoring: Analyze the video recordings to score key reproductive behaviors, such as:
-
Mount latency and frequency
-
Intromission latency and frequency
-
Ejaculation latency and frequency
-
-
Data Analysis: Compare the behavioral parameters between Deslorelin-treated and control groups.
Reversibility and Safety Considerations
Deslorelin-induced castration is temporary and reversible.[5] However, the time to return to normal reproductive function can be prolonged and may vary between individuals and species.[5] Studies in rats have shown that the suppressive effects can last for up to 11 months after the removal of a 6-month implant.[5]
Safety: Deslorelin is generally well-tolerated in research animals. Local reactions at the implantation site are rare. A transient "flare-up" of reproductive hormones and behaviors may be observed shortly after implantation.[10] During this initial phase, it is advisable to house male animals separately from females to prevent unwanted pregnancies.
Conclusion
Deslorelin provides a reliable and reversible method for temporary castration in research animals, offering a valuable alternative to surgical procedures. The protocols and data presented in these application notes provide a comprehensive guide for researchers planning to utilize this technology in their studies. Careful consideration of the experimental timeline, including the initial flare-up period and the potential for a prolonged return to function, is essential for successful study design.
References
- 1. jarvm.com [jarvm.com]
- 2. files.stlzoo.org [files.stlzoo.org]
- 3. Histological examination [bio-protocol.org]
- 4. Morphological and histological analysis of testis [bio-protocol.org]
- 5. Effects of long-term release GnRH agonist "deslorelin" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contraceptive effect and potential side-effects of deslorelin acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 9. Developmental and Reproductive Outcomes in Male Rats Exposed to Triclosan: Two-Generation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, in combination with other research compounds. This document includes quantitative data from key studies, detailed experimental protocols, and diagrams of the relevant signaling pathways and workflows.
Combination Therapy in Aquaculture: Induction of Ovulation
This compound, also known as Alarelin, is frequently used in aquaculture to induce ovulation and spawning in various fish species. Its efficacy is significantly enhanced when used in combination with a dopamine receptor antagonist, such as domperidone. Dopamine acts as a gonadotropin-release inhibitory factor in some fish species, and its blockade by an antagonist potentiates the stimulatory effect of the LHRH agonist.
Quantitative Data
| Species | This compound Dose | Dopamine Antagonist | Dose | Ovulation Success (%) | Reference |
| Yellow Catfish (Pelteobagrus fulvidraco) | 10-80 µg/kg | Domperidone | 5-40 mg/kg | Not specified | [1] |
| Mahseer Barb (Tor khudree) | 30 µg/kg | Domperidone | 10 mg/kg | Not specified | [2] |
| Caspian Kutum (Rutilus frisii kutum) | 1 µg/kg | Chlorpromazine | 2.5 mg/kg | 66.7% | [3] |
Experimental Protocol: Induction of Ovulation in Yellow Catfish
This protocol is adapted from studies on the induction of ovulation in teleost fish.
Materials:
-
This compound (Alarelin)
-
Domperidone
-
Saline solution (0.9% NaCl) for injection
-
Syringes and needles
-
Anesthetic (e.g., MS-222)
-
Holding tanks
Procedure:
-
Preparation of Hormones:
-
Prepare a stock solution of this compound in saline. The concentration should be calculated based on the desired dosage and the average weight of the fish.
-
Prepare a suspension of domperidone in saline.
-
-
Fish Handling and Anesthesia:
-
Select sexually mature female fish.
-
Anesthetize the fish to reduce stress and facilitate handling.
-
-
Hormone Administration:
-
Administer the hormones via intraperitoneal or intramuscular injection.
-
A common approach is to co-administer the LHRH agonist and the dopamine antagonist. Dosages should be optimized for the specific species, but a starting point for yellow catfish could be 20 µg/kg of this compound and 10 mg/kg of domperidone.[1]
-
-
Post-injection Care and Monitoring:
-
Return the fish to a well-aerated holding tank.
-
Monitor the fish for signs of ovulation, which typically occurs within 24-48 hours, depending on the species and water temperature.
-
Gently check for ovulation by applying light pressure to the abdomen.
-
-
Stripping and Fertilization:
-
Once ovulation is confirmed, strip the eggs from the female.
-
Collect milt from males and fertilize the eggs according to standard hatchery procedures.
-
Signaling Pathway and Experimental Workflow
Caption: LHRH Agonist and Dopamine Antagonist Pathway in Fish.
Caption: Workflow for Induced Fish Spawning.
Combination Therapy in Oncology: Prostate Cancer
In the treatment of hormone-sensitive prostate cancer, LHRH agonists like this compound are used to suppress testosterone production. This is often combined with an antiandrogen, such as flutamide, to block the action of any remaining androgens at the tumor site, achieving a more complete androgen blockade.
Quantitative Data
| Treatment Group | Number of Patients | Treatment Failure Rate at 2 Years (%) | Survival Probability at 2 Years (%) | Reference |
| Combination Therapy (this compound + Flutamide) | 115 | 8.8 | 93.4 | [4] |
| Monotherapy (Orchiectomy or Estrogens) | Not specified | 28.4 | Not specified | [4] |
Experimental Protocol: Combined Androgen Blockade in a Preclinical Model
This protocol outlines a general approach for evaluating the efficacy of combined androgen blockade in a preclinical prostate cancer model (e.g., using xenografts in immunodeficient mice).
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Immunodeficient mice (e.g., nude or SCID)
-
This compound
-
Flutamide
-
Vehicle for injections (e.g., saline, DMSO)
-
Calipers for tumor measurement
Procedure:
-
Xenograft Implantation:
-
Inject prostate cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Divide the mice into the following groups:
-
Vehicle control
-
This compound alone
-
Flutamide alone
-
Combination of this compound and flutamide
-
-
-
Drug Administration:
-
Administer this compound via subcutaneous injection. The dosage and frequency will depend on the specific formulation (e.g., daily injections or a long-acting depot).
-
Administer flutamide orally or via injection, depending on the formulation. A typical oral dose for flutamide in clinical settings is 250 mg three times daily, which would need to be scaled down for mice.[2]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Measure serum testosterone and prostate-specific antigen (PSA) levels.
-
Signaling Pathway and Logical Relationship
Caption: Combined Androgen Blockade Pathway.
Combination Therapy in Veterinary Medicine: Bovine Fertility
In veterinary medicine, particularly in cattle reproduction, LHRH agonists are used to synchronize ovulation and improve pregnancy rates. Combination with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen has been explored to potentially improve fertility by modulating the uterine environment.
Quantitative Data
| Treatment Group | Number of Cows | Pregnancy Rate (%) | Reference |
| hCG | 20 | 45.00 | [5] |
| Ketoprofen | 24 | 41.67 | [5] |
| hCG + Ketoprofen | 25 | 64.00 | [5] |
| Control | 27 | 44.44 | [5] |
Note: While the specific LHRH agonist used in this study was hCG, the principle of combining a gonadotropin-releasing hormone with an NSAID is illustrated. A separate study mentions the use of Surfagon (this compound) and ketoprofen for increasing fertility in cows.[6]
Experimental Protocol: Improving Pregnancy Rates in Dairy Cows
This protocol is a general guide for a study investigating the effects of an LHRH agonist and an NSAID on bovine fertility.
Materials:
-
This compound (or another GnRH agonist)
-
Ketoprofen
-
Estrus synchronization protocol (e.g., Ovsynch)
-
Artificial insemination equipment
-
Ultrasound for pregnancy diagnosis
Procedure:
-
Estrus Synchronization:
-
Synchronize the estrous cycles of a herd of dairy cows using a standard protocol like Ovsynch (GnRH injection, followed by PGF2α 7 days later, and another GnRH injection 48 hours after that).
-
-
Treatment Groups:
-
At the time of artificial insemination (AI), randomly assign cows to one of the following treatment groups:
-
Control (saline injection)
-
This compound alone
-
Ketoprofen alone
-
Combination of this compound and ketoprofen
-
-
-
Drug Administration:
-
Administer a single dose of this compound (e.g., 50 µg) via intramuscular injection.[6]
-
Administer a single dose of ketoprofen (e.g., 3 mg/kg) via intramuscular injection.
-
-
Artificial Insemination:
-
Perform AI at a fixed time after the second GnRH injection of the synchronization protocol.
-
-
Pregnancy Diagnosis:
-
Perform pregnancy diagnosis using ultrasonography at approximately 30 and 60 days post-AI.
-
-
Data Analysis:
-
Compare pregnancy rates between the different treatment groups.
-
Experimental Workflow
Caption: Bovine Fertility Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparison of different GnRH compounds on fertility outcomes in ovulation synchronized and presynchronized beef cows [frontiersin.org]
- 5. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction II: Diverse Applications during Insemination, Post-Insemination, Pregnancy, and Postpartum Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Des-Gly10,D-His2,D-Leu6,Pro-NHEt 9)-LHRH | 112642-11-2 | FD109240 [biosynth.com]
Application Notes and Protocols for Deslorelin Acetate in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Deslorelin acetate in preclinical research settings. Deslorelin acetate is a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH) used to reversibly suppress the reproductive endocrine system.[1][2][3] Proper administration and understanding of its pharmacological action are crucial for obtaining reliable and reproducible results in preclinical studies.
Mechanism of Action
Deslorelin acts as a GnRH agonist by binding to GnRH receptors in the pituitary gland.[2] Its administration leads to a biphasic response:
-
Initial Stimulation (Flare-up Effect): Immediately following administration, Deslorelin stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] This can result in a transient increase in testosterone in males and estrogen in females, potentially inducing estrus and ovulation.[2][5]
-
Downregulation and Suppression: Continuous low-dose exposure to Deslorelin leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[2][4] This suppression of the pituitary-gonadal axis results in a significant reduction of LH and FSH secretion, leading to decreased production of gonadal steroids (testosterone and estrogen) and a reversible cessation of reproductive function.[1][2][4]
Signaling Pathway of Deslorelin Acetate
Caption: Signaling pathway of Deslorelin acetate at the pituitary gonadotroph cell.
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for the administration of Deslorelin acetate in various animal models used in preclinical trials.
| Animal Model | Implant Dosage | Approximate Duration of Efficacy | Key Findings |
| Dogs (Male) | 4.7 mg | ≥ 6 months | Infertility achieved from 6 weeks post-implantation.[1] Testosterone levels are suppressed from 4-6 weeks.[6] |
| 9.4 mg | ≥ 12 months | Infertility is achieved from 8 weeks and lasts for at least 12 months.[1] | |
| Dogs (Female, Prepubertal) | 4.7 mg | Varies (delays first estrus) | Delays the onset of puberty by at least 5.5 months.[7] When administered between 12 and 16 weeks of age, it effectively postpones the first estrus. |
| Cats (Male) | 4.7 mg | ~20 months (range 15-25) | Suppresses reproductive function and related behaviors.[8] |
| Cats (Female) | 4.7 mg | ~24 months (range 16-37) | Effective for long-term, reversible contraception.[8] |
| Ferrets (Male) | 4.7 mg | ≥ 16 months | Induces temporary infertility.[1] |
| Rats (Female) | 4.7 mg | ≥ 7 months | Contraceptive effect observed within 2 weeks of implantation. |
| Horses (Mare) | 2.1 mg | Short-term (induces ovulation) | Used for induction and timing of ovulation.[4] |
| Goats (Female) | 9.4 mg | ≥ 360 days | Induces anovulatory status.[9] |
| Animal Model | Dosage | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) | Time to Baseline |
| Dogs | 5 mg (radiolabelled) | 7 to 35 days | Not specified | Deslorelin measurable in plasma for ~2.5 months.[6] |
| Horses | 2.1 mg implant | ~12 hours (for LH & FSH) | LH: 12.2-95.5 µg/L; FSH: 36-59.7 µg/L | LH and FSH return to pre-treatment levels within 72-96 hours.[4] |
| Goats | 9.4 mg implant | 1.3 hours | 83 ng/mL | A plateau phase extends from 30 to 360 days.[9] |
Experimental Protocols
General Protocol for Subcutaneous Implant Administration
This protocol outlines the general procedure for administering a Deslorelin acetate implant in a preclinical setting. Specifics may vary depending on the animal model and study design.
Materials:
-
Deslorelin acetate implant (e.g., Suprelorin®) pre-loaded in its sterile implanter.
-
Clippers for hair removal.
-
Antiseptic solution (e.g., chlorhexidine, 70% ethanol).
-
Sterile gloves.
-
Appropriate animal restraint device or sedation/anesthesia as required by institutional guidelines.
Procedure:
-
Animal Preparation:
-
Properly restrain the animal. For some species or individuals, sedation or light anesthesia may be necessary to ensure safety and accurate placement.[2]
-
Identify the implantation site. Common sites include the interscapular region (between the shoulder blades) or the dorsal neck.[1][8] For easier removal, the umbilical area can also be used.[8]
-
Clip the hair from a small area (~2x2 cm) at the chosen implantation site.
-
Aseptically prepare the skin using an antiseptic solution.
-
-
Implant Insertion:
-
Remove the cap from the implanter needle.
-
Lift a fold of loose skin at the prepared site.
-
Insert the entire length of the needle subcutaneously.
-
Fully depress the plunger while slowly withdrawing the needle. This ensures the implant is deposited in the subcutaneous tissue.
-
As you withdraw the needle, the implant should remain in place under the skin.
-
-
Post-Implantation:
-
Gently palpate the area to confirm the implant is in place. Be careful not to crush the implant.[5]
-
Monitor the animal for any signs of local reaction at the implantation site (e.g., swelling, redness).
-
House the animal according to the study protocol. Note that due to the initial stimulatory phase, it may be necessary to separate treated animals from the opposite sex for a period to prevent unwanted pregnancies.[5]
-
Experimental Workflow for a Contraception Study
References
- 1. Suprelorin [vet-uk.virbac.com]
- 2. eazarmg.org [eazarmg.org]
- 3. Suprelorin® (deslorelin acetate) — Alliance for Contraception in Cats & Dogs [acc-d.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Saint Louis Zoo | Suprelorin (deslorelin) [stlzoo.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. vet-es.virbac.com [vet-es.virbac.com]
- 8. Long-term contraception in a small implant: A review of Suprelorin (deslorelin) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEVELOPMENT AND VALIDATION OF DESLORELIN ACETATE ASSAY AND A PILOT STUDY ON THE PHARMACOKINETICS OF DESLORELIN ACETATE IMPLANTS AND FECAL HORMONE MONITORING IN THE DOMESTIC GOAT (CAPRA HIRCUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH for Ovulation Induction in Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, also known as Alarelin or Surfagon, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), more commonly referred to as Gonadotropin-Releasing Hormone (GnRH).[1][2][3] As a GnRH analog, its primary function is to stimulate the synthesis and secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary gland.[4][5] This potent activity makes it an invaluable tool in reproductive biology research and drug development for the precise control and induction of ovulation across various animal models, from rodents to larger animals like equines and bovines.[1][6][7]
These application notes provide a comprehensive overview of the mechanism of action, quantitative data from key studies, and detailed experimental protocols for using this compound and similar GnRH agonists to induce ovulation in research settings.
Mechanism of Action: GnRH Agonist Signaling Pathway
This compound acts by binding to GnRH receptors (GnRHR), which are G-protein coupled receptors (GPCRs) located on the surface of pituitary gonadotroph cells.[4][5] This binding event initiates a downstream signaling cascade that culminates in the release of LH and FSH.
The primary signaling pathway activated by GnRHR is through the Gαq/11 G-protein.[5][8] Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are the critical events that lead to the synthesis and exocytosis of LH and FSH.[4][9] The subsequent surge of LH acts on the preovulatory ovarian follicles, inducing follicular rupture and the release of a mature oocyte—the process of ovulation.[10]
Caption: GnRH agonist signaling cascade in pituitary gonadotrophs.
Data Presentation: Efficacy in Research Models
The following tables summarize quantitative data on the use of this compound and other common GnRH agonists for ovulation induction in various research models.
Table 1: Ovulation Induction in Rabbits
| Compound | Dose & Administration | Model | N | Outcome | Reference |
|---|---|---|---|---|---|
| [des-Gly10, D-Ala6]–LHRH ethylamide | 25 µg (in seminal dose) | Rabbit Does | 270 | 91.1% kindling rate | [11][12] |
| Buserelin | 0.8 µg (intramuscular) | Rabbit Does | 24 | 91.7% kindling rate | [13] |
| Buserelin | 16 µg (in seminal dose) | Rabbit Does | 24 | 87.5% kindling rate, higher prolificacy |[13] |
Table 2: Ovulation Induction in Equines
| Compound | Dose & Administration | Model | N (Cycles) | Outcome | Reference |
|---|---|---|---|---|---|
| Buserelin Acetate | 6.3 mg (subcutaneous) | Trotter Mares | 35 | 88.6% ovulation rate within 48h (vs. 27.3% in controls) | [14] |
| Buserelin Acetate | 0.04 mg (subcutaneous) | Jennies | 14 | Determined as minimum effective dose for ovulation within 48h | [15][16] |
| Deslorelin Acetate | 1.8 mg (intramuscular) | Mares | 100 | 90% of cycles resulted in successful ovulation |[17] |
Table 3: Ovulation Induction and Fertility in Other Species
| Compound | Dose & Administration | Model | N | Outcome | Reference |
|---|---|---|---|---|---|
| This compound (Surfagon) | 50 µg (single dose) | Cows | N/A | Improved fertility and prevention of embryo death | [1] |
| Deslorelin | 0.1 mg (intramuscular) | Goats | 12 | 83% estrus induction, 90% conception rate during anestrus | [18] |
| this compound | 2 µg/kg (intraperitoneal) | Male Rats | N/A | Used for behavioral studies, provides dosage reference |[1] |
Experimental Protocols
Protocol 1: GnRH Agonist-Induced Ovulation in Rodents (Rat Model)
This protocol describes a standard method for inducing a synchronized ovulation in female rats using a GnRH agonist as the ovulatory trigger.
Materials:
-
This compound
-
Pregnant Mare Serum Gonadotropin (PMSG or eCG)
-
Sterile 0.9% saline solution
-
Syringes and needles for injection (subcutaneous or intraperitoneal)
-
Mature female Sprague-Dawley or Wistar rats (8-10 weeks old)
Methodology:
-
Acclimatization: House animals in a controlled environment (12:12 light/dark cycle, 22±2°C) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Estrous Cycle Monitoring: Perform daily vaginal smears to determine the stage of the estrous cycle. Select rats exhibiting regular 4-5 day cycles.
-
Follicular Development (Day 0): On the morning of diestrus, administer a subcutaneous injection of PMSG (e.g., 10-15 IU per rat) to stimulate the development of a cohort of ovarian follicles. This mimics the endogenous FSH release.[7]
-
Ovulation Trigger (Day 2, 48-52 hours post-PMSG): Administer an intraperitoneal (i.p.) or subcutaneous (s.c.) injection of this compound. A starting dose can be extrapolated from literature (e.g., 2-10 µg/kg).[1] This injection serves as the LH surge trigger, replacing the commonly used human Chorionic Gonadotropin (hCG).
-
Confirmation of Ovulation (Day 3, 20-24 hours post-agonist):
-
Euthanize the animals via an approved method.
-
Surgically expose the reproductive tract and identify the oviducts.
-
Carefully remove the oviducts and place them in a petri dish containing saline.
-
Using a dissecting microscope, flush the oviducts with saline using a blunt needle to collect the cumulus-oocyte complexes.
-
Count the number of oocytes to determine the ovulation rate. Successful ovulation is confirmed by the presence of oocytes in the oviductal flushings.
-
Caption: Experimental workflow for GnRH agonist-induced ovulation in a rat model.
Protocol 2: Intravaginal Ovulation Induction in Rabbits
This protocol is adapted from studies demonstrating the efficacy of administering GnRH agonists via the seminal dose during artificial insemination (AI).[11][13]
Materials:
-
This compound or a similar analogue (e.g., Buserelin)
-
Semen extender/diluent
-
Collected semen from a fertile male rabbit
-
Artificially receptive rabbit does
-
AI equipment (insemination gun/pipette)
Methodology:
-
Hormone Preparation:
-
Semen Dose Preparation:
-
Evaluate raw semen for quality (motility, concentration).
-
Extend the semen with a commercial or prepared diluent to the desired volume for insemination (typically 0.5 mL).
-
Add the calculated volume of the GnRH agonist solution directly to the extended semen dose just prior to insemination. Mix gently.
-
-
Artificial Insemination:
-
Gently restrain the receptive doe.
-
Insert the insemination pipette into the vagina and deposit the semen dose containing the GnRH agonist.
-
-
Post-AI Monitoring and Confirmation:
-
Monitor the does for signs of pregnancy.
-
Confirm pregnancy via abdominal palpation around day 12-14 post-AI.
-
Record kindling (birth) rates and litter size as primary endpoints for successful ovulation, fertilization, and gestation. The kindling rate serves as the ultimate confirmation of successful ovulation induction.[11][13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization [mdpi.com]
- 5. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]
- 6. Induction of ovulation in nonlactating dairy cows and heifers using different doses of a deslorelin implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Rodent Models of Non-classical Progesterone Action Regulating Ovulation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rnd.edpsciences.org [rnd.edpsciences.org]
- 14. A single subcutaneous administration of buserelin induces ovulation in the mare: field data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of ovulation with buserelin in jennies: in search of the minimum effective dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of ovulation with buserelin in jennies: In search of the minimum effective dose [agris.fao.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
Application of Deslorelin in Endometriosis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility in approximately 10% of women of reproductive age.[1] Research into novel therapeutic strategies often relies on animal models that mimic the human condition. Deslorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, serves as a valuable tool in these preclinical studies.[2][3] By inducing a hypoestrogenic state, Deslorelin leads to the regression of endometriotic lesions, providing a platform to study disease pathogenesis and evaluate the efficacy of new treatments.[3][4]
Deslorelin is a synthetic superagonist of GnRH.[3] Its continuous administration paradoxically leads to the downregulation of GnRH receptors in the pituitary gland.[5][6] This desensitization results in a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby inhibiting ovarian estradiol production and creating a state of medical castration.[5][6] This targeted hormonal suppression makes Deslorelin a cornerstone in the hormonal manipulation strategies for managing endometriosis.
These application notes provide a comprehensive overview of the use of Deslorelin in endometriosis research models, including its mechanism of action, detailed experimental protocols, and a summary of expected quantitative outcomes.
Mechanism of Action: Deslorelin in the Hypothalamic-Pituitary-Gonadal Axis
Deslorelin exerts its therapeutic effect by disrupting the normal pulsatile signaling of the hypothalamic-pituitary-gonadal (HPG) axis.
-
Initial Flare-Up: Upon initial administration, Deslorelin, as a GnRH agonist, stimulates the GnRH receptors on the pituitary gland, causing a transient surge in LH and FSH release.[5] This may briefly exacerbate symptoms.
-
Receptor Downregulation and Desensitization: Continuous exposure to Deslorelin leads to the internalization and downregulation of GnRH receptors on pituitary gonadotrope cells.[6] This renders the cells insensitive to further GnRH stimulation.
-
Suppression of Gonadotropins and Estradiol: The desensitization of the pituitary gland results in a significant and sustained decrease in the secretion of LH and FSH.[5][6]
-
Induction of a Hypoestrogenic State: The reduction in circulating LH and FSH levels leads to a dramatic decrease in ovarian estradiol production, inducing a hypoestrogenic state.[5]
-
Regression of Endometriotic Lesions: Since the growth and maintenance of endometriotic implants are estrogen-dependent, the Deslorelin-induced hypoestrogenic environment leads to the atrophy and regression of these lesions.[3][4]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative outcomes observed in studies utilizing Deslorelin and other GnRH agonists in both animal models and human clinical trials for endometriosis.
Table 1: Effects of Deslorelin on Endometriosis-Related Outcomes in Animal Models
| Species | Model | Deslorelin Dosage & Duration | Outcome Measure | Result | Reference |
| Rat | Surgically Induced Endometriosis | 4.7 mg implant (long-term, 1 year) | Ovarian Volume | Decreased to 0.28 ± 0.07 cm³ vs. 1.55 ± 0.23 cm³ in controls | [7][8] |
| Rat | Surgically Induced Endometriosis | 4.7 mg implant (long-term, 1 year) | Uterine Volume | Significantly lower than controls | [7][8] |
| Rat | Surgically Induced Endometriosis | 4.7 mg implant (long-term, 1 year) | Pre-antral Follicle Count | Decreased to 555.32 ± 151.47 vs. 1162.96 ± 189.19 in controls | [7][8] |
| Rat | Surgically Induced Endometriosis | Leuprolide (GnRH agonist) 1mg/kg every 4 weeks | Lesion Growth | 60% suppression of lesion growth | [9] |
Table 2: Effects of Deslorelin on Endometriosis-Related Outcomes in Human Clinical Trials
| Study Population | Deslorelin Dosage & Duration | Outcome Measure | Baseline | 3 Months | 6 Months | Reference |
| Women with Endometriosis | Daily intranasal spray (with add-back therapy) for 6 months | Composite Pelvic Signs & Symptoms Score | 7.4 | 2.5 | 3.4 | [2][7] |
| Women with Endometriosis | Daily intranasal spray (with add-back therapy) for 6 months | Pelvic Pain Score | - | Significant Improvement | Significant Improvement | [2][7] |
| Women with Endometriosis | Daily intranasal spray (with add-back therapy) for 6 months | Dysmenorrhea Score | - | Significant Improvement | Significant Improvement | [2][7] |
| Women with Endometriosis | Daily intranasal spray (with add-back therapy) for 6 months | Bone Mineral Density (BMD) Change | 1.119 g/cm² | - | Maintained at 99.3% of baseline | [6] |
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Murine Model
This protocol describes a common method for surgically inducing endometriosis in mice, which can then be used to evaluate the efficacy of Deslorelin.
Materials:
-
8-10 week old female C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material
-
Phosphate-buffered saline (PBS), sterile
-
Estrogen and progesterone for hormonal priming (optional, but recommended for robust lesion establishment)
-
Deslorelin implants or solution for injection
Procedure:
-
Hormonal Priming (Optional): To mimic the hormonal environment conducive to endometriosis establishment, ovariectomize recipient mice. Seven days post-ovariectomy, prime with estradiol-17β (e.g., 100 ng/day for 3 days) via subcutaneous injection.
-
Donor Tissue Preparation: Euthanize a donor mouse in the estrus stage of its cycle. Surgically remove the uterine horns and place them in sterile PBS.
-
Endometrial Tissue Isolation: Slit the uterine horns longitudinally and scrape the endometrial tissue from the myometrium. Mince the endometrial tissue into small fragments (approximately 1-2 mm³).
-
Surgical Induction: Anesthetize the recipient mouse. Make a small midline incision on the lower abdomen to expose the peritoneal cavity.
-
Tissue Implantation: Suture the endometrial fragments to the peritoneal wall or major blood vessels. Alternatively, inject a suspension of endometrial fragments (e.g., 40 mg of tissue in 0.2 mL of PBS) into the peritoneal cavity.
-
Closure: Close the peritoneal wall and skin with sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Allow 7-14 days for the endometriotic lesions to establish and vascularize.
Protocol 2: Deslorelin Treatment and Efficacy Evaluation
This protocol outlines the treatment of mice with induced endometriosis with Deslorelin and the subsequent evaluation of its therapeutic effects.
Materials:
-
Mice with surgically induced endometriosis
-
Deslorelin acetate implants (e.g., 4.7 mg) or Deslorelin solution for injection
-
Calipers
-
High-resolution imaging system (e.g., ultrasound, MRI) or laparotomy equipment
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Procedure:
-
Treatment Initiation: After the establishment of endometriotic lesions (Day 7-14 post-induction), divide the mice into a control group (placebo or no treatment) and a Deslorelin-treated group.
-
Deslorelin Administration:
-
Implants: Subcutaneously implant a Deslorelin acetate implant (e.g., 4.7 mg for long-term studies) in the dorsal neck region.
-
Injections: Administer Deslorelin via subcutaneous injection at a predetermined dose and frequency (e.g., daily or weekly injections). The exact dosage may need to be optimized based on the specific research question and Deslorelin formulation.
-
-
Monitoring Lesion Growth:
-
Non-invasive: Monitor the growth of the endometriotic lesions over time using a non-invasive imaging modality.
-
Invasive: At the end of the study period, perform a laparotomy to visually inspect and measure the dimensions of the lesions using calipers.
-
-
Sample Collection: At the study endpoint (e.g., 4-8 weeks of treatment), euthanize the mice. Surgically excise the endometriotic lesions and a portion of the surrounding tissue.
-
Quantitative Analysis:
-
Lesion Size and Weight: Measure the dimensions of the excised lesions and record their wet weight.
-
Histological Analysis: Fix the lesions in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Analyze the histology to confirm the presence of endometrial glands and stroma and to assess the degree of lesion regression.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) to quantify the cellular effects of Deslorelin.
-
References
- 1. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? [mdpi.com]
- 2. Novel Medicine for Endometriosis and Its Therapeutic Effect in a Mouse Model [mdpi.com]
- 3. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Endometriosis with the GnRHa Deslorelin and Add-Back Estradiol and Supplementary Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term effect of deslorelin implant on ovarian pre-antral follicles and uterine histology in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinsurggroup.us [clinsurggroup.us]
Troubleshooting & Optimization
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH stability in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the LHRH analog (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH in solution for experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store lyophilized this compound?
A1: For optimal stability, lyophilized this compound should be stored at -20°C. When preparing a stock solution, it is recommended to reconstitute the peptide in a sterile, aqueous buffer. The choice of solvent can impact stability, with sterile water or phosphate-buffered saline (PBS) being common choices. For long-term storage of the solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store aliquoted solutions at -20°C or, for enhanced stability, at -80°C.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution is influenced by several factors, including:
-
pH: Extreme pH values can lead to hydrolysis of the peptide bonds. It is generally recommended to maintain a pH between 5 and 7 for optimal stability.
-
Temperature: Higher temperatures accelerate the degradation of the peptide. Therefore, it is crucial to store solutions at low temperatures and minimize time spent at room temperature during experiments.
-
Enzymatic Degradation: If working with biological samples such as serum or cell culture media, proteases can degrade the peptide. The use of protease inhibitors may be necessary to mitigate this.
-
Oxidation: Certain amino acid residues are susceptible to oxidation. To minimize this, consider using degassed buffers and storing solutions under an inert gas like nitrogen or argon, especially for long-term storage.
Q3: How can I assess the stability of my this compound solution over time?
A3: The most common method for assessing peptide stability is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at different time points and quantifying the percentage of the intact peptide remaining. A decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products are indicative of instability.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide an illustrative example of how such data would be presented. These values are based on general knowledge of LHRH analog stability and should be confirmed by independent analysis.
Table 1: Illustrative Temperature Stability of this compound in Aqueous Buffer (pH 7.4)
| Temperature | Storage Duration | Remaining Intact Peptide (%) |
| 4°C | 24 hours | >98% |
| 4°C | 7 days | ~95% |
| 25°C (Room Temp) | 8 hours | ~90% |
| 25°C (Room Temp) | 24 hours | ~80% |
| 37°C | 8 hours | ~85% |
| 37°C | 24 hours | ~70% |
Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Storage Duration (24 hours) | Remaining Intact Peptide (%) |
| 3.0 | ~75% | |
| 5.0 | ~90% | |
| 7.4 | ~80% | |
| 9.0 | ~65% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for assessing the stability of this compound in solution.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer (e.g., phosphate buffer)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Sample Diluent: The same buffer used for the stability study (e.g., PBS, pH 7.4)
-
Standard Solution: Prepare a stock solution of this compound in the sample diluent at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
3. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm or 280 nm
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes is a good starting point. This should be optimized to achieve good separation between the parent peptide and any degradation products.
-
Column Temperature: 30°C
4. Stability Study Procedure:
-
Prepare a solution of this compound in the desired buffer at a specific concentration.
-
Divide the solution into aliquots for each time point and storage condition (e.g., different temperatures).
-
Store the aliquots under the specified conditions.
-
At each time point (e.g., 0, 4, 8, 24 hours), remove an aliquot and inject it into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the intact this compound.
-
Calculate the percentage of the remaining peptide by comparing the peak area at each time point to the peak area at time zero.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity in cell-based assays. | Peptide degradation due to improper storage or handling. | Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability. |
| Adsorption of the peptide to plasticware. | Use low-protein-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help. | |
| Presence of proteases in cell culture media. | Consider adding a broad-spectrum protease inhibitor cocktail to your assay medium, especially when working with primary cells or serum-containing media. | |
| Precipitation of the peptide upon reconstitution or dilution. | Poor solubility in the chosen solvent. | Try reconstituting in a small amount of a solvent like DMSO or acetic acid before diluting with the aqueous buffer. Sonication may also aid in dissolution. Perform a solubility test with small amounts first. |
| The pH of the solution is at the isoelectric point (pI) of the peptide. | Adjust the pH of the buffer to be at least one unit above or below the pI of the peptide. | |
| Multiple peaks observed in HPLC analysis of a fresh sample. | Impure peptide stock. | Verify the purity of the peptide from the supplier's certificate of analysis. Consider re-purification if necessary. |
| On-column degradation. | Ensure the mobile phase pH is compatible with the peptide's stability. Lowering the column temperature might also reduce degradation during the run. | |
| "Flare" effect observed in initial in vivo or in vitro experiments. | Initial agonistic activity of LHRH analogs can cause a temporary surge in hormone release before desensitization occurs. | This is an expected pharmacological effect of LHRH agonists. For in vivo studies, co-administration of an androgen receptor antagonist can mitigate this effect. In vitro, this initial stimulation should be accounted for in the experimental design and data interpretation.[1] |
Visualizations
GnRH Receptor Signaling Pathway
The LHRH analog, this compound, acts as an agonist at the Gonadotropin-Releasing Hormone (GnRH) receptor. The binding of the analog to the GnRH receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events.[2][3][4]
Caption: GnRH Receptor Signaling Pathway initiated by an LHRH agonist.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Caption: Workflow for assessing the stability of the LHRH analog.
References
Technical Support Center: Optimizing Deslorelin Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deslorelin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Deslorelin and how does it work in a cell-based assay?
Deslorelin is a potent synthetic super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] In a cell-based assay, Deslorelin binds to GnRH receptors on the surface of cells, such as pituitary gonadotropes or cancer cells expressing the receptor. This binding initially stimulates the receptor, leading to a cascade of intracellular signaling events. However, continuous or prolonged exposure to Deslorelin leads to receptor downregulation and desensitization, which results in the suppression of downstream signaling and cellular responses.[1][2] This biphasic effect—initial stimulation followed by inhibition—is a critical consideration in experimental design.
Q2: Which cell lines are suitable for studying the effects of Deslorelin?
The choice of cell line depends on the research question. For studying the effects of Deslorelin on gonadotropin regulation, pituitary gonadotrope cell lines are ideal. For oncology research, various cancer cell lines that express the GnRH receptor can be used.
Table 1: Recommended Cell Lines for Deslorelin Assays
| Cell Line | Type | Key Characteristics | Relevant Assays |
| αT3-1 | Mouse Pituitary Gonadotrope | Expresses high levels of GnRH receptors; produces the alpha-subunit of gonadotropins but not LHβ or FSHβ.[3] | GnRH receptor binding, signaling pathway analysis (e.g., MAPK/ERK), cell proliferation. |
| LβT2 | Mouse Pituitary Gonadotrope | Expresses GnRH receptors and produces both LHβ and FSHβ subunits, providing a more complete model of gonadotrope function. | LH and FSH secretion, gene expression analysis, signaling pathway studies. |
| GT1-7 | Mouse Hypothalamic GnRH Neuron | Models mature GnRH neurons; useful for studying the synthesis and secretion of GnRH itself. | GnRH secretion, neuronal signaling. |
| GN11 | Mouse Hypothalamic GnRH Neuron | Models migratory, less mature GnRH neurons. | Neuronal migration, developmental studies. |
| LN229 | Human Glioblastoma | Expresses GnRH receptors; used in cancer research to study the anti-proliferative effects of GnRH agonists. | Cell proliferation, apoptosis, signaling pathway analysis. |
| MCF-7 | Human Breast Cancer | Expresses GnRH receptors; a common model for studying hormone-dependent cancers. | Cell viability, apoptosis, dose-response studies. |
| HCC38 | Human Breast Cancer | Another breast cancer cell line that can be used for comparative drug sensitivity screening. | Cell viability, dose-response studies. |
Q3: What is a typical concentration range for Deslorelin in cell-based assays?
The optimal concentration of Deslorelin is highly dependent on the cell line, assay type, and desired effect (stimulation vs. inhibition). Based on studies with other GnRH agonists, a broad range from nanomolar (nM) to micromolar (µM) is often explored.
Table 2: General Concentration Ranges for GnRH Agonists in Cell-Based Assays
| Concentration Range | Potential Effect | Assay Type | Notes |
| 0.1 nM - 10 nM | Stimulation of signaling pathways | Receptor binding, short-term signaling (e.g., ERK phosphorylation) | The initial stimulatory phase can be observed at these lower concentrations. |
| 10 nM - 1 µM | Biphasic effects; initial stimulation followed by inhibition | Cell proliferation, hormone secretion | A common range for observing the dual effects of GnRH agonists. |
| > 1 µM | Inhibition/Downregulation | Long-term cell proliferation, apoptosis, receptor desensitization studies | Higher concentrations are more likely to induce receptor downregulation and inhibitory effects. One study showed a 48.2% reduction in cell proliferation of LN229 glioblastoma cells at a concentration of 10⁻⁶ M of a GnRH agonist. |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or Not Reproducible Results
Inconsistent results are a common challenge in cell-based assays. Several factors can contribute to this issue.
Table 3: Troubleshooting Inconsistent Results
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or sparsely populated wells will respond differently. |
| Edge Effects | Avoid using the outer wells of a microplate as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media. |
| Reagent Variability | Use fresh reagents and avoid repeated freeze-thaw cycles of Deslorelin stock solutions. Prepare master mixes to minimize pipetting errors. |
| Incubation Time | Optimize and standardize the incubation time with Deslorelin. The biphasic nature of Deslorelin means that timing is critical to capture the desired stimulatory or inhibitory effect. |
Issue 2: No Cellular Response to Deslorelin
Possible Cause:
-
Low or Absent GnRH Receptor Expression: The cell line you are using may not express the GnRH receptor or may express it at very low levels.
-
Solution: Confirm GnRH receptor expression using techniques like RT-PCR, Western blot, or flow cytometry before starting your experiments.
-
-
Incorrect Deslorelin Concentration: The concentration used may be too low to elicit a response or so high that it immediately causes receptor desensitization without a detectable stimulatory phase.
-
Solution: Perform a wide-range dose-response experiment (e.g., 0.01 nM to 10 µM) to identify the active concentration range for your cell line and assay.
-
-
Degraded Deslorelin: The Deslorelin stock may have degraded.
-
Solution: Prepare fresh Deslorelin stock solutions and store them appropriately (typically at -20°C or -80°C in aliquots).
-
Issue 3: Unexpected Biphasic Response (Stimulation then Inhibition)
This is the expected pharmacological effect of Deslorelin. The challenge is to design the experiment to capture the desired phase.
Logical Workflow for Managing Biphasic Response:
Caption: Workflow for designing experiments to study either the stimulatory or inhibitory effects of Deslorelin.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is a general guideline for assessing the effect of Deslorelin on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Deslorelin Treatment: Prepare serial dilutions of Deslorelin in culture medium. Replace the old medium with the Deslorelin-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve.
Experimental Workflow for Cell Viability Assay:
Caption: Step-by-step workflow for a Deslorelin cell viability assay.
Protocol 2: Western Blot for GnRH Signaling Pathway Activation
This protocol allows for the detection of changes in protein phosphorylation, indicating the activation of signaling pathways.
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. For optimal results, serum-starve the cells for several hours to overnight to reduce basal signaling.
-
Deslorelin Treatment: Treat cells with the desired concentration of Deslorelin for a short duration (e.g., 5, 15, 30, 60 minutes) to capture transient phosphorylation events. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total ERK1/2).
Signaling Pathways
Deslorelin, as a GnRH agonist, primarily activates the GnRH receptor, a G-protein coupled receptor (GPCR). This initiates several downstream signaling cascades.
GnRH Receptor Signaling Pathway:
Caption: Simplified GnRH receptor signaling pathway activated by Deslorelin.
References
Troubleshooting inconsistent results with (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent agonist of the GnRH receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding, it stimulates the receptor, leading to the activation of intracellular signaling pathways. In pituitary gonadotrophs, this primarily involves the Gq/11 protein pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, ultimately resulting in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Continuous or prolonged exposure to the agonist leads to receptor downregulation and desensitization, paradoxically suppressing gonadotropin release.[3][4]
Q2: How should I store and handle the lyophilized peptide and reconstituted solutions?
A2: Lyophilized this compound should be stored at -20°C. For reconstitution, it is recommended to allow the vial to reach room temperature before opening to avoid condensation. The choice of solvent will depend on the specific experimental requirements, but sterile, aqueous solutions are commonly used. Once reconstituted, it is best to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. While some LHRH analogs have shown stability to a few freeze-thaw cycles, it is a best practice to avoid them.
Q3: What makes this compound a potent agonist?
A3: The high potency of this analog is due to specific amino acid substitutions. The replacement of glycine at position 6 with a D-amino acid, in this case, D-Alanine, significantly increases biological activity.[5] Studies have shown that [D-Ala6]-LHRH is approximately seven times more active than native LHRH.[5] Additionally, the replacement of the C-terminal Gly-NH2 with a Pro-NHEt (ethylamide) group further enhances potency by increasing resistance to degradation and improving receptor binding affinity.[3]
Q4: In which experimental systems can I use this compound?
A4: this compound can be used in a variety of in vitro and in vivo systems. In vitro, it is commonly used in primary pituitary cell cultures or cell lines expressing the GnRH receptor (e.g., αT3-1 cells) to study gonadotropin release or receptor signaling. It can also be used in receptor binding assays with membrane preparations from these cells. In vivo, it has been used in various animal models, including rats and fish, to study reproductive processes such as ovulation.[1][6]
Troubleshooting Guide
Issue 1: No or low response to the compound in my cell-based assay.
-
Question: I am not observing the expected biological response (e.g., LH release, calcium mobilization) after applying this compound to my cells. What could be the reason?
-
Answer:
-
Compound Integrity: Verify the storage and handling of the compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh dilutions from a new aliquot if possible.
-
Cell Health and Receptor Expression: Ensure that your cells are healthy and are known to express the GnRH receptor. Passage number can affect receptor expression levels. It is advisable to confirm receptor expression via techniques like qPCR or immunocytochemistry.
-
Concentration Range: You may be using a concentration that is too low. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Assay Conditions: Check the assay buffer and conditions. The presence of interfering substances or incorrect pH or temperature can inhibit the biological response.
-
Receptor Desensitization: If the cells have been pre-exposed to other GnRH agonists, the receptors may be desensitized. Ensure that the cells have been cultured in an agonist-free medium for a sufficient period before the experiment.
-
Issue 2: High background signal in my receptor binding assay.
-
Question: I am getting high non-specific binding in my competitive receptor binding assay, making it difficult to determine the specific binding of this compound. How can I reduce the background?
-
Answer:
-
Blocking Agents: Ensure you are using an appropriate blocking agent in your binding buffer, such as bovine serum albumin (BSA), to prevent non-specific binding to the assay tubes or filters.
-
Washing Steps: Optimize the number and duration of washing steps to remove unbound radioligand or competitor. Insufficient washing can lead to high background.
-
Filter Selection: If using a filtration-based assay, ensure that the filter material is appropriate and has low non-specific binding characteristics for your ligand. Pre-soaking the filters in buffer may also help.
-
Non-Specific Binding Control: Double-check that you are using a sufficiently high concentration of a non-labeled ligand to determine non-specific binding.
-
Issue 3: Inconsistent results between experiments.
-
Question: My results with this compound vary significantly from one experiment to the next. What are the potential sources of this variability?
-
Answer:
-
Peptide Stability in Solution: Once reconstituted, the peptide may have limited stability, especially at room temperature. Prepare fresh dilutions for each experiment and avoid prolonged storage of diluted solutions.
-
Pipetting Accuracy: Due to the high potency of the compound, small variations in pipetting can lead to significant differences in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Cell Culture Consistency: Variations in cell density, passage number, and serum batches can all contribute to inconsistent results. Standardize your cell culture procedures as much as possible.
-
Assay Timing: For kinetic assays, such as calcium mobilization, precise timing of reagent addition and measurement is critical. Use automated injectors if possible to improve reproducibility.
-
Quantitative Data Summary
Due to the limited availability of specific EC50 and Kd values for this compound in the public literature, this table provides a summary of its known biological activity in relative terms and general concentration ranges for its use.
| Parameter | Value/Range | Species/System | Notes |
| Relative Potency | ~7x more potent than native LHRH | Rat (in vivo) | Based on the [D-Ala6] substitution. The Pro-NHEt9 modification further enhances potency.[5] |
| In Vitro Bioassay Concentration | 10⁻⁹ to 10⁻⁷ M | Rat Ovarian Cells | For inhibition of HCG-induced progesterone secretion.[6] |
| In Vivo Dose (Ovulation Induction) | Not specified | Rat | The D-Ala6 analog is a potent inducer of ovulation.[1] |
Experimental Protocols
1. In Vitro Bioassay for LH Release from Primary Pituitary Cells
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using a suitable enzymatic digestion method (e.g., trypsin, collagenase).
-
Cell Plating: Plate the dispersed cells in appropriate culture plates and allow them to adhere for 48-72 hours.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the pre-incubation medium from the cells and add the different concentrations of the compound.
-
Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C in a humidified incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
LH Measurement: Quantify the concentration of LH in the supernatant using a specific ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the LH concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
2. Competitive GnRH Receptor Binding Assay
This protocol describes a general method for a competitive binding assay using a radiolabeled GnRH analog.
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the GnRH receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Assay Setup: In assay tubes, add the membrane preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH), and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50, from which the Ki (an indicator of binding affinity) can be calculated.
Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. LH-RH [D-Ala6] - Echelon Biosciences [echelon-inc.com]
- 2. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 5. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deslorelin Stability in Long-Term Studies
For researchers, scientists, and drug development professionals, ensuring the stability of Deslorelin throughout long-term studies is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of Deslorelin degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Deslorelin degradation in long-term studies?
A1: Deslorelin, a nonapeptide, is susceptible to two primary degradation pathways:
-
Hydrolysis: Cleavage of the peptide bonds by water molecules, leading to the formation of smaller peptide fragments. One identified hydrolysis product is a hexapeptide (
1][2] -
Oxidation: Modification of amino acid residues, particularly the tryptophan residue, which is prone to oxidation of its indole ring.[1][2]
These degradation processes can be accelerated by factors such as elevated temperature, suboptimal pH, and exposure to light and oxygen.
Q2: How does temperature affect the stability of Deslorelin?
A2: Temperature is a critical factor in the long-term stability of Deslorelin. Studies have shown that Deslorelin is highly stable when stored at refrigerated temperatures (e.g., 6°C), with a predicted shelf life (T90) of over 20 years.[1][2] However, degradation significantly increases at higher temperatures (25°C, 40°C, and 50°C).[1][2] For long-term studies, it is imperative to maintain a consistent cold chain.
Q3: What is the optimal pH for storing Deslorelin solutions?
A3: While specific pH-rate profile studies for Deslorelin are not extensively published, data from the related gonadotropin-releasing hormone (GnRH) analog, gonadorelin, suggests that maximum stability in aqueous solutions is achieved in a slightly acidic environment, around pH 5.0-5.5. It is crucial to control the pH of Deslorelin solutions to minimize hydrolysis.
Q4: Can lyophilization improve the long-term stability of Deslorelin?
A4: Yes, lyophilization (freeze-drying) is an effective strategy for enhancing the long-term stability of Deslorelin. Lyophilized Deslorelin is stable for extended periods, even at room temperature for short durations (e.g., 3 weeks), provided it is stored in a desiccated environment.[3][4] For long-term storage of lyophilized powder, temperatures below -18°C are recommended.[3][4]
Q5: What are some recommended excipients to prevent Deslorelin degradation?
A5: The addition of specific excipients to Deslorelin formulations can significantly inhibit degradation. Commonly used stabilizing excipients for peptides like Deslorelin include:
-
Bulking Agents/Cryoprotectants: Sugars such as mannitol and sucrose are often used in lyophilized formulations to provide bulk and protect the peptide during freezing and drying.
-
Antioxidants: To mitigate oxidative degradation of the tryptophan residue, the inclusion of antioxidants like methionine or ascorbic acid can be beneficial.
-
Buffering Agents: To maintain the optimal pH, buffers such as acetate or citrate are commonly employed.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be included in liquid formulations to prevent aggregation and surface adsorption.
-
Carrier Proteins: For reconstituted solutions, adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can improve stability.[3][4]
Troubleshooting Guides
Issue 1: Rapid Loss of Deslorelin Potency in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Storage Temperature | Verify that the Deslorelin solution is consistently stored at the recommended temperature of 2-8°C. Use a calibrated thermometer and monitor for temperature fluctuations. | Reduced rate of degradation and preservation of Deslorelin concentration. |
| Suboptimal pH of the Solution | Measure the pH of the solution. Adjust the pH to the optimal range of 5.0-5.5 using a suitable buffer system (e.g., acetate buffer). | Minimized hydrolytic degradation of the peptide backbone. |
| Oxidative Degradation | Prepare solutions using deoxygenated water and purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant like methionine to the formulation. | Prevention of oxidation of the tryptophan residue, thereby preserving the integrity of the Deslorelin molecule. |
| Microbial Contamination | Filter-sterilize the Deslorelin solution using a 0.22 µm filter before storage. Handle the solution under aseptic conditions. | Prevention of microbial growth that can lead to enzymatic degradation of the peptide. |
Issue 2: Formation of Precipitates or Aggregates in Deslorelin Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Aggregation | Incorporate a non-ionic surfactant, such as Polysorbate 20 or 80, into the formulation at a low concentration (e.g., 0.01-0.1%). | Reduced formation of visible and sub-visible protein aggregates, leading to a clear solution. |
| Freeze-Thaw Instability | Aliquot the Deslorelin solution into single-use volumes to avoid repeated freeze-thaw cycles. If freezing is necessary, ensure a controlled and rapid freezing process. | Preservation of the native conformation of Deslorelin and prevention of aggregation induced by freeze-thaw stress. |
| Interaction with Container Surface | Use low-protein-binding storage vials (e.g., siliconized glass or polypropylene). | Minimized adsorption of Deslorelin to the container surface, maintaining the effective concentration in the solution. |
Data Presentation
Table 1: Temperature-Dependent Degradation of Deslorelin in Solution
| Storage Temperature (°C) | Observation | Predicted T90 (Time to 90% Potency) |
| 6 | No significant degradation observed over 5 years.[1][2] | > 20 years[1][2] |
| 25 | Noticeable degradation over time.[1][2] | Not specified, but significantly less than at 6°C. |
| 40 | Accelerated degradation.[1][2] | Not specified, but significantly less than at 25°C. |
| 50 | Rapid degradation.[1][2] | Not specified, but the highest rate of degradation. |
Table 2: Common Stabilizing Excipients for Deslorelin Formulations
| Excipient Category | Example | Purpose |
| Cryoprotectant/Bulking Agent | Mannitol, Sucrose | Protect during lyophilization, provide cake structure. |
| Antioxidant | Methionine, Ascorbic Acid | Prevent oxidation of the tryptophan residue. |
| Buffering Agent | Acetate, Citrate | Maintain optimal pH (around 5.0-5.5). |
| Surfactant | Polysorbate 20/80 | Prevent aggregation and surface adsorption. |
| Carrier Protein | Human Serum Albumin (HSA), Bovine Serum Albumin (BSA) | Stabilize in dilute solutions.[3][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Deslorelin
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for Deslorelin.
-
Preparation of Stock Solution: Prepare a stock solution of Deslorelin at a concentration of 1 mg/mL in water or a suitable buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for a defined period.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Deslorelin
This protocol provides a starting point for developing an HPLC method to separate Deslorelin from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for specific applications and degradation products.
Visualizations
Caption: Primary degradation pathways of Deslorelin leading to a loss of biological potency.
Caption: A typical experimental workflow for assessing the long-term stability of Deslorelin.
Caption: Logical relationship between causes of Deslorelin degradation and preventive strategies.
References
Navigating Dosing Nuances: A Technical Guide to (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH Administration in Diverse Animal Strains
Technical Support Center
Welcome to the technical support center for the use of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, a potent gonadotropin-releasing hormone (GnRH) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dose adjustments, experimental protocols, and troubleshooting when working with different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by research names such as Deslorelin or Surfagon, is a synthetic superagonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] Its primary mechanism involves an initial stimulation of the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained downregulation and desensitization of GnRH receptors.[2] This leads to a long-term suppression of reproductive hormone production, effectively inducing a reversible chemical castration.
Q2: Why is dose adjustment necessary for different animal strains?
A2: Different animal strains can exhibit significant variations in their physiological and metabolic responses to exogenous compounds. Factors such as body weight, metabolic rate, and receptor density can influence the effective dose of this compound. For instance, studies have shown that even within the same species, different strains of mice, such as BALB/c and C57BL/6, can have distinct physiological characteristics that may impact their response to drugs.[3][4] Therefore, a dose that is effective in one strain may be suboptimal or cause adverse effects in another.
Q3: What is the "flare-up" effect and how can it be managed?
A3: The "flare-up" effect refers to the initial, transient increase in LH, FSH, and consequently, sex steroid (e.g., testosterone, estrogen) secretion immediately following the administration of a GnRH agonist like this compound.[2] This is due to the initial stimulatory action of the agonist on the pituitary gonadotrophs. In some experimental settings, this initial hormonal surge may be undesirable. To manage this, some researchers employ a pre-treatment with a progestin, such as megestrol acetate, for a short period before and after the GnRH agonist implant to prevent the stimulatory phase.
Q4: How long does the contraceptive effect of a this compound implant typically last in rodents?
A4: The duration of effect is dose-dependent and can vary between species and individuals. In female rats, a 4.7 mg deslorelin implant has been shown to suppress the estrous cycle and provide a contraceptive effect for at least 7 months.[5] The latency period before the contraceptive effect becomes apparent is typically around two weeks.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No suppression of reproductive function) | - Insufficient Dose: The dose may be too low for the specific animal strain or individual. - Improper Administration: The implant may not have been correctly placed subcutaneously, or an injection may have been administered incorrectly. - Implant Failure: In rare cases, the implant may be defective. - Individual Variation: Some animals may be less sensitive to the effects of the agonist. | - Review the dosage guidelines and consider a dose escalation study. - Ensure proper training on the administration technique. For implants, confirm placement visually or by palpation. - If multiple animals fail to respond, contact the supplier to inquire about the implant batch. - Increase the number of animals in the study group to account for individual variability. |
| High Variability in Response Between Animals | - Strain Differences: If using a mixed-strain population, genetic differences can lead to varied responses. - Age and Weight Differences: Animals of different ages and weights may metabolize the compound differently. - Inconsistent Administration: Minor variations in the administration technique can affect drug release and absorption. | - Use a homogenous population of a single, well-characterized strain for initial studies. - Group animals by age and weight and randomize them into treatment groups. - Standardize the administration protocol and ensure it is performed consistently by the same trained personnel. |
| Adverse Side Effects (e.g., skin irritation at the implant site, unexpected behavioral changes) | - Local Reaction to Implant: The implant material may cause a mild inflammatory response at the site of insertion. - Hormonal Flare-up: The initial surge in reproductive hormones can cause transient behavioral changes.[6] - Hypoestrogenism/Hypoandrogenism: Long-term suppression of sex hormones can lead to side effects similar to surgical castration.[7] | - Monitor the implantation site for signs of severe inflammation or infection and consult with a veterinarian if necessary. - Be aware of the potential for a flare-up effect and manage it as described in the FAQs if it interferes with the experimental goals. - Consider the long-term physiological consequences of sex hormone suppression in the context of your study design. |
Data Presentation: Dosage Information
The following tables summarize available dosage information for this compound in select animal strains. It is important to note that direct comparative studies across multiple strains are limited, and these values should be used as a starting point for dose-finding studies.
Table 1: this compound Dosage in Rats
| Strain | Dosage | Administration Route | Observed Effect | Reference |
| Sprague-Dawley | Deslorelin implant | Subcutaneous | Suppression of testis weight and plasma FSH and LH | [8] |
| Not Specified | 4.7 mg Deslorelin implant | Subcutaneous | Contraception for at least 7 months | [5][9] |
| Sprague-Dawley | 1.1 mg Deslorelin implant | Subcutaneous | Study on the prolactin axis |
Table 2: this compound Dosage in Mice
| Strain | Dosage | Administration Route | Observed Effect | Reference |
| Grey Mouse Lemur (as a primate model) | 9.4 mg Deslorelin implant | Subcutaneous | Sex-specific effects on reproductive activity | [10][11] |
| General | No specific dose found for common lab strains (C57BL/6, BALB/c). Dose-finding studies are recommended. |
Experimental Protocols
Protocol 1: Subcutaneous Implantation of this compound in Rodents
Materials:
-
This compound implant (e.g., Suprelorin®)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver or clippers
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Sterile surgical gloves and drapes
-
Sterile surgical instruments (scalpel, forceps)
-
Wound closure material (e.g., surgical glue, sutures, or wound clips)
-
Heating pad for recovery
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic protocol.
-
Preparation: Shave the fur from the intended implantation site, typically the interscapular region.[10] Cleanse the skin with an antiseptic solution.
-
Incision: Make a small incision (approximately 1-2 cm) in the skin.[12]
-
Pocket Creation: Using blunt-ended forceps, create a subcutaneous pocket for the implant by gently separating the skin from the underlying tissue.[13]
-
Implantation: Insert the sterile implant into the subcutaneous pocket.
-
Wound Closure: Close the incision using surgical glue, sutures, or wound clips.
-
Recovery: Place the animal on a heating pad and monitor until it has fully recovered from anesthesia.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: GnRH agonist signaling cascade leading to gonadotropin release and subsequent receptor downregulation.
Experimental Workflow for Dose Adjustment
Caption: A logical workflow for determining the optimal dose of this compound.
References
- 1. Deslorelin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Contraceptive effect and potential side-effects of deslorelin acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vcahospitals.com [vcahospitals.com]
- 7. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sex-specific efficacy of deslorelin in downregulating reproductive activity in the grey mouse lemur (Microcebus murinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex-specific efficacy of deslorelin in downregulating reproductive activity in the grey mouse lemur (Microcebus murinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orthopresearch.com [orthopresearch.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Deslorelin Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Deslorelin in cell lines. All information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Deslorelin and how does it work?
A1: Deslorelin is a potent synthetic superagonist of the Gonadotropin-Releasing Hormone (GnRH). Its mechanism of action is biphasic. Initially, it stimulates the GnRH receptors in the pituitary, causing a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, with continuous exposure, it leads to the downregulation and desensitization of these receptors. This ultimately suppresses the production of LH and FSH, and consequently, sex hormones like testosterone. In cancer cell lines expressing the GnRH receptor, Deslorelin can also have direct antiproliferative effects.
Q2: My cells are no longer responding to Deslorelin treatment. What are the potential mechanisms of resistance?
A2: Resistance to Deslorelin, and other GnRH agonists, in cell lines can arise from several molecular changes:
-
GnRH Receptor (GnRHR) Alterations: Mutations in the GNRHR gene can impair Deslorelin's ability to bind to the receptor or prevent the receptor from signaling effectively after binding.
-
Downregulation of GnRH Receptor Expression: The cell line may have reduced the expression of the GnRH receptor on its surface, thereby decreasing its sensitivity to Deslorelin.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote their growth and survival, making them independent of the pathway targeted by Deslorelin. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Androgen Receptor (AR) Splice Variants (in Prostate Cancer): In prostate cancer cell lines, a common resistance mechanism to androgen deprivation therapy (the downstream effect of Deslorelin) is the expression of AR splice variants, such as AR-V7. These variants are constitutively active and do not require testosterone for activation, thus bypassing the effect of Deslorelin.
Q3: Which cell lines are suitable for studying Deslorelin resistance in prostate cancer?
A3: A panel of prostate cancer cell lines with varying androgen sensitivity is recommended:
-
LNCaP: An androgen-sensitive prostate cancer cell line that is generally responsive to GnRH agonists. It serves as a good model for initial sensitivity.
-
DU-145 and PC-3: Androgen-independent (castration-resistant) prostate cancer cell lines. These are useful for studying the direct effects of Deslorelin on cancer cells that are not driven by androgens and for investigating resistance mechanisms that are independent of the androgen receptor.[1]
Q4: I am not seeing the expected initial stimulatory effect of Deslorelin on my cells. Why might this be?
A4: The initial "flare" effect, characterized by a temporary increase in cell activity or hormone production, can be transient and difficult to capture without frequent time-point analysis. Additionally, in some cancer cell lines, the direct antiproliferative effects of GnRH agonists may dominate, masking any initial stimulation. Ensure your experimental time points are early and frequent (e.g., 0, 2, 4, 8, 12, 24 hours post-treatment) to observe this effect.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Question: My dose-response curves for Deslorelin are not consistent between experiments. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent wells will yield variable results. Optimize seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Reagent Preparation: Prepare fresh dilutions of Deslorelin for each experiment from a concentrated stock. Peptides can degrade with repeated freeze-thaw cycles.
-
Incubation Time: Use a consistent incubation time for Deslorelin treatment. For long-term experiments, be mindful of media evaporation and pH changes.
-
Serum Variability: If using fetal bovine serum (FBS), batch-to-batch variability can affect cell growth and drug response. Consider using a single batch of FBS for a set of experiments or switching to charcoal-stripped serum to remove confounding steroids when studying hormone-dependent effects.
-
-
Problem 2: Difficulty in establishing a Deslorelin-resistant cell line.
-
Question: I have been treating my cells with increasing concentrations of Deslorelin, but I am not observing a stable resistant population. What can I do?
-
Answer:
-
Dosing Strategy: Instead of a continuous increase in concentration, try a pulse-selection method. Treat cells with a high concentration of Deslorelin for a short period (e.g., 24-48 hours), then allow them to recover in drug-free media. Repeat this cycle. This can select for cells with intrinsic resistance mechanisms.
-
Starting Concentration: Begin with a concentration around the IC50 of the parental cell line. A concentration that is too high may cause excessive cell death, while one that is too low may not provide enough selective pressure.
-
Timeframe: Developing a resistant cell line can take several months. Be patient and monitor the population for the emergence of resistant colonies.
-
Clonal Selection: Once a mixed population of resistant cells is established, consider performing single-cell cloning to isolate and characterize a homogenous resistant cell line.
-
-
Problem 3: No change in downstream signaling proteins after Deslorelin treatment.
-
Question: I am performing Western blots for p-ERK and p-Akt after Deslorelin treatment but see no change. What should I check?
-
Answer:
-
Time Course: Activation of signaling pathways like MAPK and PI3K/Akt can be very rapid and transient. Perform a time-course experiment with early time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of phosphorylation.
-
Serum Starvation: Before Deslorelin treatment, serum-starve your cells for several hours (e.g., 4-24 hours, depending on the cell line). Growth factors in the serum can basally activate these pathways, masking the effect of Deslorelin.
-
Antibody Quality: Ensure your primary antibodies for the phosphorylated and total proteins are validated and working correctly. Run positive and negative controls.
-
Receptor Expression: Confirm that your cell line expresses the GnRH receptor. If receptor levels are very low, the downstream signal may be difficult to detect.
-
-
Data Presentation
Table 1: Antiproliferative Effects of GnRH Agonists on Human Prostate Cancer Cell Lines
| Cell Line | GnRH Agonist | IC50 (approximate) | Androgen Sensitivity | Notes |
| LNCaP | Triptorelin | High concentrations required | Androgen-sensitive | Significant growth inhibition observed at high concentrations. |
| LNCaP | Zoladex (Goserelin) | 0.82 nM | Androgen-sensitive | Shows dose-dependent inhibition of cell proliferation.[2] |
| LNCaP | Buserelin | 1.79 nM | Androgen-sensitive | Demonstrates dose-dependent antiproliferative effects.[2] |
| PC-3 | Deslorelin-Docetaxel | ~IC50 of Docetaxel | Androgen-independent | Deslorelin conjugate used to target GnRH receptor-expressing cells.[1] |
| DU-145 | GnRH Agonists | - | Androgen-independent | Antiproliferative effects have been demonstrated.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Deslorelin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Deslorelin dilutions. Include wells with vehicle control (the solvent used for Deslorelin) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Signaling Pathway Activation by Western Blot
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 4-6 hours. Treat the cells with Deslorelin (e.g., 100 nM) for various time points (0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-ERK, p-Akt) and total proteins (e.g., ERK, Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
Best practices for long-term storage of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, a potent LHRH agonist.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized Deslorelin?
A1: For long-term storage exceeding four weeks, it is recommended to store lyophilized Deslorelin at or below -20°C.[1][2][3][4] Storing at -80°C is also a common practice for preserving peptide integrity over extended periods.[1] The key is to keep it in a desiccated environment, away from light.[2][3]
Q2: Can I store the lyophilized powder at room temperature or in a standard refrigerator?
A2: Lyophilized Deslorelin is stable at room temperature for short periods, such as during shipping or for a few weeks.[1][2] For storage of a few weeks to a month, 4°C is acceptable. However, for long-term stability and to minimize degradation, -20°C or colder is essential.[4]
Q3: How should I store Deslorelin after reconstituting it in a solution?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[1] Once reconstituted, Deslorelin solution should be stored at 4°C for short-term use (2-7 days).[2] For longer-term storage, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA), aliquot the solution into single-use vials, and store them at -18°C or below.[2] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[2][3]
Q4: What are the main degradation pathways for Deslorelin?
A4: The primary degradation pathways for Deslorelin are hydrolysis and oxidation.[5][6] The tryptophan residue in its sequence is particularly susceptible to oxidation.[5][6] Exposure to moisture and light can accelerate these degradation processes.
Q5: How many times can I freeze and thaw a reconstituted Deslorelin solution?
A5: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to peptide degradation.[2][3] A study on Deslorelin in serum indicated that a significant effect on stability was observed after the sixth freeze-thaw cycle. For best experimental outcomes, it is recommended to aliquot the reconstituted solution into volumes appropriate for single experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity in experiments. | 1. Improper long-term storage conditions (e.g., stored at room temperature or 4°C for an extended period).2. Degradation of reconstituted solution due to prolonged storage at 4°C or multiple freeze-thaw cycles.3. Oxidation or hydrolysis of the peptide. | 1. Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccator, protected from light.2. Prepare fresh solutions for each experiment or use aliquots that have been frozen once.3. Check the purity of your peptide stock using a stability-indicating method like RP-HPLC. |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration). | 1. Absorption of moisture due to improper sealing or opening the vial while still cold.2. Degradation due to exposure to light or high temperatures. | 1. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.2. Store the peptide in a dark, cold, and dry environment. If moisture contamination is suspected, it is best to use a fresh vial. |
| Precipitation observed in the reconstituted solution upon thawing. | 1. The peptide may have come out of solution during freezing.2. The concentration of the solution may be too high for the chosen solvent. | 1. Gently vortex or sonicate the solution to redissolve the peptide. Ensure the solution is clear before use.2. Try reconstituting the peptide at a lower concentration or in a different buffer system (maintaining a pH of 5-6 is often optimal for peptide stability). |
| Inconsistent experimental results between different batches or over time. | 1. Gradual degradation of the peptide stock over time.2. Differences in handling and storage of different batches. | 1. Perform regular purity checks on your peptide stock using a method like RP-HPLC.2. Standardize your storage and handling protocols across all experiments and personnel. Aliquoting is key for consistency. |
Data Presentation
Table 1: Stability of Deslorelin Injection (500 µg/mL) Over 60 Months
| Storage Temperature (°C) | Observation after 60 Months | Estimated T90 (Time to 90% Potency) |
| -10 | No significant degradation observed. | > 20 years |
| 6 | No degradation observed.[5][6] | > 20 years[5][6] |
| 25 | Measurable loss of Deslorelin.[5][6] | Not specified, but degradation increases with temperature. |
| 40 | Significant loss of Deslorelin.[5][6] | Not specified, but degradation increases with temperature. |
| 50 | Most significant loss of Deslorelin.[5][6] | Not specified, but degradation increases with temperature. |
Experimental Protocols
Protocol: Stability Assessment of Deslorelin by RP-HPLC
This protocol outlines a general method for assessing the stability of Deslorelin. Specific parameters may need to be optimized for your system.
1. Objective: To quantify the amount of intact Deslorelin and detect the presence of degradation products.
2. Materials:
-
Deslorelin reference standard and samples for analysis
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for separating Deslorelin from its more polar degradation products (e.g., 20% to 60% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 280 nm (due to the presence of aromatic residues)
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Reference Standard: Prepare a stock solution of Deslorelin reference standard in Mobile Phase A at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Samples (for method validation):
-
Acid Hydrolysis: Incubate Deslorelin solution with 0.1 M HCl.
-
Base Hydrolysis: Incubate Deslorelin solution with 0.1 M NaOH.
-
Oxidation: Incubate Deslorelin solution with 3% H₂O₂.
-
Neutralize the acid and base samples before injection.
-
-
Stability Samples: Dilute the Deslorelin samples from your long-term storage study to a suitable concentration with Mobile Phase A.
5. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (Mobile Phase A) to establish a baseline.
-
Inject the reference standard multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the prepared samples.
-
Identify the Deslorelin peak based on the retention time of the reference standard.
-
Calculate the percentage of remaining Deslorelin in the stability samples relative to a control sample stored at optimal conditions (e.g., -80°C). The appearance of new peaks indicates the formation of degradation products.
Visualizations
Deslorelin (GnRH Agonist) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Storage conditions for serum deslorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Deslorelin Injection | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 4. raybiotech.com [raybiotech.com]
- 5. Stability of deslorelin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Guide: GnRH Agonists ((Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH) vs. GnRH Antagonists in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Gonadotropin-Releasing Hormone (GnRH) agonists, such as (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (a potent analog often represented by drugs like leuprolide acetate), and GnRH antagonists. The comparison is based on their mechanisms of action, hormonal response, clinical efficacy, and safety profiles as documented in scientific studies across key therapeutic areas, including advanced prostate cancer and assisted reproductive technology (ART).
Mechanism of Action: A Tale of Two Pituitary Responses
The fundamental difference between GnRH agonists and antagonists lies in their interaction with the GnRH receptor (GnRH-R) on pituitary gonadotroph cells. This interaction dictates the subsequent cascade of hormone secretion.
GnRH Agonists: These synthetic analogs, like leuprolide, initially act similarly to native GnRH, causing a "flare-up" effect.[1] They bind to the GnRH receptor and stimulate the release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] However, their sustained and non-pulsatile binding leads to the eventual desensitization and downregulation of GnRH receptors.[3][4][5] This process ultimately suppresses LH and FSH secretion, leading to a state of medical castration.[1]
GnRH Antagonists: In contrast, antagonists like degarelix, cetrorelix, and ganirelix competitively block the GnRH receptor.[2][3] This immediate blockade prevents native GnRH from binding and initiating signal transduction, leading to a rapid and profound decrease in LH and FSH levels without an initial stimulatory phase.[1][5]
Data Presentation: Comparative Performance in Clinical Studies
The distinct mechanisms of GnRH agonists and antagonists translate into different clinical performance profiles. Below are summaries of quantitative data from comparative studies.
Advanced Prostate Cancer: Degarelix (Antagonist) vs. Leuprolide (Agonist)
Androgen deprivation therapy (ADT) is a cornerstone of advanced prostate cancer treatment. The goal is to reduce testosterone to castrate levels (<50 ng/dL).
Table 1: Hormonal and PSA Suppression
| Parameter | Degarelix (Antagonist) | Leuprolide (Agonist) | Key Findings & Citations |
|---|---|---|---|
| Time to Castration (Testosterone ≤50 ng/dL) | ≤ 7 days | ~28 days | Degarelix achieves castration levels significantly faster.[6] |
| Testosterone Surge (Day 3) | No surge | Median increase of 65% | Degarelix avoids the initial testosterone flare seen with leuprolide.[7][8] |
| Testosterone Suppression (Day 28) | 96.6% of patients | 96.5% of patients | Both are effective at achieving castration by day 28.[9] |
| Profound Castration (Testosterone <20 ng/dL through Day 336) | 80% of patients | 67.8% of patients | Degarelix demonstrated a higher rate of profound castration.[9] |
| Median FSH Suppression | Rapid and sustained reduction | Initial flare, then gradual reduction | Antagonists provide more effective and sustained FSH suppression.[1] |
| PSA Recurrence (1-year) | 7.7% - 8.9% | 12.9% - 14.1% | Studies suggest a lower risk of PSA progression or death with degarelix in the first year.[8] |
Table 2: Safety and Tolerability
| Adverse Event | Degarelix (Antagonist) | Leuprolide (Agonist) | Key Findings & Citations |
|---|---|---|---|
| Injection Site Reactions | More common | Less common | The primary adverse event associated with degarelix. |
| Major Adverse Cardiovascular Events (MACE) | 5.5% | 4.1% | The PRONOUNCE trial, terminated early, showed no significant difference, leaving the question unresolved.[9] |
| Urinary Tract Events | Fewer instances reported | More instances reported | Retrospective analyses suggest potential benefits for degarelix. |
Assisted Reproductive Technology (ART): Antagonists vs. Agonists
In ART, these drugs are used to prevent a premature LH surge during controlled ovarian hyperstimulation (COH).
Table 3: Ovarian Stimulation and Pregnancy Outcomes (Normal Responders)
| Parameter | GnRH Antagonist Protocol | GnRH Agonist (Long) Protocol | Key Findings & Citations |
|---|---|---|---|
| Duration of Stimulation | Shorter | Longer | Antagonist protocols significantly reduce treatment duration.[10][11] |
| Total Gonadotropin Dose | Lower | Higher | Less medication is typically required with antagonist protocols.[10][12] |
| Mean Oocytes Retrieved | 11.6 | 14.1 | Agonist protocols often yield a slightly higher number of oocytes.[13][14] |
| Live Birth Rate | No significant difference | No significant difference | Meta-analyses show comparable live birth rates between the two protocols.[11][15][16] |
| Clinical Pregnancy Rate | 35.4% | 38.4% | Rates are generally similar, though some studies show slight variations.[13][14] |
| Implantation Rate | 21.1% | 26.1% | Some studies report slightly higher implantation rates with agonist protocols.[13][14] |
| Risk of Ovarian Hyperstimulation Syndrome (OHSS) | Significantly Lower (OR: 0.59) | Higher | Antagonist protocols are associated with a reduced risk of OHSS.[10][11] |
Experimental Protocols: Methodologies in Comparative Trials
Understanding the design of the studies that generated this data is crucial for interpretation.
Prostate Cancer: Phase III Trial Design (Degarelix vs. Leuprolide)
A common methodology for comparing these agents in prostate cancer involves a randomized, open-label, parallel-group trial.
-
Patient Population: Men with histologically confirmed prostate cancer (all stages) requiring androgen deprivation therapy.
-
Randomization: Patients are typically randomized 1:1 to receive either the GnRH antagonist or the GnRH agonist.
-
Treatment Arms:
-
Degarelix (Antagonist) Group: Receives a starting dose of 240 mg subcutaneously, followed by monthly maintenance doses of 80 mg.[17][18]
-
Leuprolide (Agonist) Group: Receives 7.5 mg intramuscularly every 28 days or 22.5 mg every 3 months.[17][18] Patients in this arm may also receive an anti-androgen (e.g., bicalutamide) for the first few weeks to mitigate the effects of the testosterone flare.[7]
-
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients maintaining testosterone suppression to castrate levels (≤50 ng/dL) from day 28 through 12 months.
-
Secondary Endpoints: Include time to testosterone suppression, FSH and PSA response, progression-free survival, and safety assessments (adverse events, cardiovascular events).[19]
-
Hormone Analysis: Serum concentrations of testosterone, LH, FSH, and PSA are measured at baseline and at regular intervals (e.g., days 3, 7, 14, 28, and then monthly) throughout the study.[20]
Assisted Reproductive Technology: Antagonist vs. Agonist Long Protocol
Comparative studies in ART aim to assess efficacy in preventing premature LH surges while optimizing pregnancy outcomes.
-
Patient Population: Women undergoing controlled ovarian hyperstimulation for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).
-
Treatment Arms:
-
GnRH Agonist (Long Protocol): Pituitary suppression begins in the mid-luteal phase of the preceding cycle with a GnRH agonist (e.g., leuprolide acetate).[21] After confirming downregulation, ovarian stimulation with gonadotropins (FSH product) is initiated. The agonist is continued at a reduced dose until the trigger shot.[21][22]
-
GnRH Antagonist (Flexible Protocol): Ovarian stimulation with gonadotropins begins on day 2 or 3 of the menstrual cycle. The GnRH antagonist (e.g., cetrorelix or ganirelix, 0.25mg daily) is initiated when the lead follicle reaches a certain size (e.g., 12-14 mm) and/or estradiol levels rise.[15][23][24] The antagonist and gonadotropins continue until the trigger shot.
-
-
Follicular Monitoring: Follicle development is monitored via transvaginal ultrasound and serum estradiol levels every 2-3 days.[21]
-
Ovulation Trigger: When lead follicles reach a mature size (e.g., 18-20 mm), a final maturation trigger (e.g., hCG) is administered.[21]
-
Endpoints:
-
Primary: Live birth rate or ongoing pregnancy rate.
-
Secondary: Number of oocytes retrieved, fertilization rate, implantation rate, clinical pregnancy rate, incidence of OHSS, duration of stimulation, and total gonadotropin dose required.[15]
-
Conclusion for the Scientific Community
Both GnRH agonists and antagonists are effective tools for achieving profound gonadal suppression, yet their distinct pharmacological profiles make them suitable for different clinical strategies and patient populations.
-
GnRH Antagonists offer a rapid onset of action without a hormone flare, which is advantageous in advanced prostate cancer where symptomatic flare is a concern.[1] In ART, this translates to shorter, more patient-friendly protocols with a significantly lower risk of OHSS.[11]
-
GnRH Agonists , like this compound (leuprolide), have a long history of established efficacy. The initial flare, while a concern in oncology, can be managed with anti-androgens. In some ART protocols, the deep suppression achieved with the long agonist protocol is preferred, and studies have shown it may yield a slightly higher number of oocytes.[13][14]
The choice between these agents requires careful consideration of the therapeutic goal, the clinical context, and the individual patient's characteristics and risk factors. Future research will continue to refine the optimal use of these compounds, particularly concerning long-term safety profiles, such as cardiovascular risk, and their application in specific patient subgroups.
References
- 1. urologytimes.com [urologytimes.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.ashp.org [elearning.ashp.org]
- 7. researchgate.net [researchgate.net]
- 8. urologytimes.com [urologytimes.com]
- 9. ahajournals.org [ahajournals.org]
- 10. GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparisons of GnRH Antagonist versus GnRH Agonist Protocol in Supposed Normal Ovarian Responders Undergoing IVF: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical outcome of using ganirelix acetate versus a 4-day follicular phase leuprolide acetate protocol in unselected women undergoing in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of ganirelix acetate versus leuprolide acetate in women undergoing controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. jacc.org [jacc.org]
- 18. urotoday.com [urotoday.com]
- 19. A phase III extension trial with a 1-arm crossover from leuprolide to degarelix: comparison of gonadotropin-releasing hormone agonist and antagonist effect on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of baseline testosterone on the efficacy of degarelix and leuprolide: further insights from a 12-month, comparative, phase III study in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. txfertility.com [txfertility.com]
- 22. IVF Medication and Protocols [dallasfertility.com]
- 23. advancedfertility.com [advancedfertility.com]
- 24. IVF medications and protocols: EXPLAINED by a fertility doctor - the Lucky Egg [theluckyegg.com]
Comparison Guide for Validating ELISA Results for Luteinizing Hormone (LH) Following Treatment with (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH
This guide provides a comprehensive comparison of methodologies and tools for the accurate validation of Luteinizing Hormone (LH) levels measured by ELISA after administration of the potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology and reproductive science research.
Introduction: The Challenge of Measuring LH After LHRH Agonist Treatment
This compound, also known as Alarelin or Surfagon, is a synthetic super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Its administration presents a unique challenge for quantifying LH due to its biphasic effect on the pituitary-gonadal axis.
-
Initial Surge (Flare): Upon initial administration, LHRH agonists stimulate the GnRH receptors on pituitary gonadotrophs, causing a transient surge in the secretion of both LH and Follicle-Stimulating Hormone (FSH).[3][4] This "flare" effect can last for several days.[3]
-
Long-Term Suppression: Continuous or long-term exposure to the agonist leads to the downregulation and desensitization of pituitary GnRH receptors.[5][6] This paradoxical effect profoundly suppresses LH and FSH secretion, leading to a state of "medical castration."[5]
Accurate validation of LH ELISA results is therefore critically dependent on the experimental context, particularly the timing of sample collection relative to agonist administration. This guide outlines the necessary protocols and validation parameters to ensure reliable and reproducible data.
Mechanism of Action: LHRH Agonist Signaling Pathway
The interaction of this compound with the pituitary gland follows a distinct signaling pathway that results in the biphasic response of LH secretion.
Comparison of Commercial LH ELISA Kits
The selection of an appropriate ELISA kit is fundamental to achieving accurate results. Key performance characteristics vary between manufacturers. When selecting a kit, it is crucial to consider specificity, particularly whether the assay targets the unique beta-subunit of LH to avoid cross-reactivity with other glycoprotein hormones like FSH, TSH, and hCG, which share an identical alpha-subunit.[7]
| Feature | Kit A (e.g., Invitrogen Human LH ELISA)[8] | Kit B (e.g., ELK Biotechnology LH ELISA)[9] | Kit C (e.g., Abcam Human LH ELISA)[10] |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Type | Serum, Plasma | Serum, Plasma, other biological fluids | Serum, Plasma, Cell Culture Supernatant |
| Detection Range | 156.3 - 10,000 pg/mL | 1.57 - 100 mIU/mL | 1.8 - 120 mIU/mL |
| Sensitivity | ~140 pg/mL | 0.86 mIU/mL | < 1.0 mIU/mL |
| Assay Time | ~ 4 hours 45 minutes | ~ 3.5 hours | ~ 1 hour 30 minutes |
| Intra-Assay CV | < 10% | < 8% | < 5% |
| Inter-Assay CV | < 12% | < 10% | < 9% |
| Specificity | Recognizes natural and recombinant Human LH | Antibody specific to LH | Specific for Human LH |
Note: The values presented are illustrative and derived from published datasheets. Researchers should always consult the specific documentation for the lot they are using.
Experimental Protocols for ELISA Validation
A robust validation process is essential to ensure that the chosen ELISA kit performs accurately for the specific sample matrix and experimental conditions.
The overall process from treatment to data analysis requires careful planning and execution, especially concerning the timing of sample collection to capture the desired physiological state (LH surge or suppression).
-
Timing: For measuring the initial surge, collect blood samples at multiple time points within the first 24-72 hours post-treatment. For assessing suppression, collect samples after several weeks of continuous treatment.[5]
-
Collection: Collect blood specimens via appropriate methods (e.g., venipuncture, cardiac puncture, or tail vein).[11]
-
Processing: For serum, allow blood to clot at room temperature before centrifuging (e.g., 1,000 x g for 20 minutes).[12] For plasma, collect blood into tubes containing an anticoagulant like EDTA and centrifuge.
-
Storage: Assay fresh samples immediately. For later analysis, aliquot samples to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
This is a generalized protocol; always adhere to the specific instructions provided with your chosen ELISA kit.[9][10][13]
-
Preparation: Bring all reagents, samples, and standards to room temperature. Prepare wash buffers and other solutions as directed.
-
Standard Curve: Prepare a serial dilution of the LH standard to generate a standard curve.
-
Sample Addition: Add standards, controls, and prepared samples to the appropriate wells of the antibody-pre-coated microplate.
-
Incubation 1: Add the biotin-conjugated detection antibody. Cover the plate and incubate.
-
Washing: Aspirate the contents and wash the wells multiple times with wash buffer. This step is critical to reduce background noise.[13]
-
Incubation 2: Add Streptavidin-HRP (or Avidin-HRP) conjugate to each well, cover, and incubate.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate solution and incubate in the dark. A blue color will develop.
-
Stop Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
To validate the assay's performance, a series of experiments must be conducted.
-
Specificity: Confirm that the assay does not cross-react with structurally similar hormones. This is often provided by the manufacturer but should be verified if non-standard sample matrices are used. Assays targeting the beta-subunit of LH are preferred.[7]
-
Sensitivity (LOD/LOQ): Determine the lowest concentration of LH that can be reliably detected (Limit of Detection) and quantified (Limit of Quantification). This is especially critical for studies focusing on the suppression phase, where LH levels are expected to be very low.[11]
-
Linearity of Dilution: Test serial dilutions of a high-concentration sample to ensure that the measured concentration is directly proportional to the dilution factor. This confirms the assay is reliable across its dynamic range.[9]
-
Precision (Repeatability):
-
Intra-assay precision: Run multiple replicates of the same samples on a single plate to assess consistency within a single run. The coefficient of variation (CV) should typically be <10%.[8]
-
Inter-assay precision: Run replicates of the same samples on different plates and/or on different days to assess run-to-run consistency. The CV should typically be <15%.[8]
-
-
Accuracy (Recovery): Spike samples with a known concentration of LH standard and measure the recovery. The recovery rate should ideally be within 80-120%, demonstrating that the sample matrix does not interfere with the assay.[9]
Conclusion
Validating ELISA results for LH following treatment with this compound requires a multi-faceted approach. Researchers must understand the biphasic physiological response to the agonist and meticulously time their sample collection to align with their research question—be it the initial LH surge or its subsequent suppression. The choice of a high-quality, specific ELISA kit is paramount, and its performance must be rigorously validated through assessments of sensitivity, linearity, precision, and accuracy within the specific experimental context. By following the protocols and validation logic outlined in this guide, researchers can ensure the generation of accurate, reliable, and reproducible data for their studies.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. blog.inito.com [blog.inito.com]
- 8. Human Luteinizing Hormone ELISA Kit (EHLH) - Invitrogen [thermofisher.com]
- 9. LH(Luteinizing Hormone) ELISA Kit [elkbiotech.com]
- 10. abcam.com [abcam.com]
- 11. A Modified Ultra-Sensitive ELISA for Measurement of LH in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. tulipgroup.com [tulipgroup.com]
A Researcher's Guide to Antibody Cross-Reactivity with (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH
For researchers and drug development professionals working with Luteinizing Hormone-Releasing Hormone (LHRH) analogs, understanding antibody specificity is paramount. This guide provides a comparative overview of antibody cross-reactivity concerning the potent LHRH agonist, (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, also known by trade names such as Alarelin, Dalarelin, and Surfagon. This synthetic peptide is a key tool in reproductive medicine and oncology. Ensuring the specificity of antibodies used in immunoassays for this and related compounds is critical for accurate quantification and reliable experimental outcomes.
This compound is an analog of the naturally occurring gonadotropin-releasing hormone (GnRH). Its structural modifications—substitution of D-Alanine at position 6 and the replacement of Glycinamide at position 10 with Proline-N-ethylamide—confer a significantly higher potency and longer biological half-life compared to native LHRH. These modifications are central to its function but also pose a challenge for antibody recognition, making cross-reactivity studies essential.
Comparison of LHRH Analogs
The field of LHRH therapeutics and research involves a variety of synthetic analogs, each with specific structural modifications to enhance potency, duration of action, or to confer antagonistic properties. Understanding the landscape of these alternatives is crucial when evaluating antibody cross-reactivity.
| Peptide Name | Key Structural Modifications | Primary Function |
| This compound (Alarelin) | D-Ala at position 6, Pro-NHEt at position 9 (replaces Gly10) | LHRH Agonist |
| Leuprolide (Leuprorelin) | D-Leu at position 6, Pro-NHEt at position 9 (replaces Gly10) | LHRH Agonist |
| Buserelin | D-Ser(tBu) at position 6, Pro-NHEt at position 9 (replaces Gly10) | LHRH Agonist |
| Deslorelin | D-Trp at position 6, Pro-NHEt at position 9 (replaces Gly10) | LHRH Agonist |
| Native LHRH (Gonadorelin) | Endogenous decapeptide | LHRH Agonist |
| Cetrorelix | Multiple substitutions to confer antagonistic properties | LHRH Antagonist |
Antibody Cross-Reactivity Data
The specificity of an antibody is defined by its ability to distinguish between its target antigen and other structurally similar molecules. High cross-reactivity can lead to inaccurate measurements in immunoassays. While specific quantitative cross-reactivity data for a commercially available antibody against this compound is not extensively published, the following table provides an illustrative example of how such data is typically presented. This data is representative of what would be generated in a competitive immunoassay (ELISA or RIA).
The percentage of cross-reactivity is calculated as: (Concentration of target peptide at 50% inhibition / Concentration of competitor peptide at 50% inhibition) x 100%.
Illustrative Cross-Reactivity of a Hypothetical Anti-LHRH Analog Antibody
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Leuprolide | 75% |
| Buserelin | 60% |
| Deslorelin | 85% |
| Native LHRH | 15% |
| LHRH (4-10) fragment | <1% |
| Cetrorelix | <0.1% |
Note: This table is for illustrative purposes only and represents hypothetical data to demonstrate typical comparative performance.
Studies on monoclonal antibodies raised against LHRH have shown that the C-terminus of the peptide is a critical region for antibody recognition.[1][2] Modifications in this area, such as the Pro-NHEt substitution in place of the C-terminal glycinamide, significantly influence antibody binding.[1] Therefore, antibodies generated against native LHRH often show lower cross-reactivity with these potent analogs. Conversely, antibodies developed using a specific analog as the immunogen will exhibit the highest affinity for that molecule.
Experimental Methodologies
Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. Competitive enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) are the two most common methods employed for this purpose.
Competitive ELISA Protocol
This assay measures the concentration of an antigen in a sample by detecting interference in an expected signal output.
-
Coating: A microtiter plate is coated with a known concentration of the target peptide, this compound. The plate is then incubated to allow for binding and subsequently washed.
-
Blocking: Non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).
-
Competition: A fixed concentration of a primary antibody specific to the target peptide is pre-incubated with varying concentrations of either the unlabeled standard peptide or the alternative analog being tested for cross-reactivity. This mixture is then added to the coated plate.
-
Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated peptide. Unbound antibodies are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: After another wash, a substrate is added that reacts with the enzyme to produce a measurable colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is inversely proportional to the concentration of the competing peptide in the sample. A standard curve is generated, and the concentrations at which each analog achieves 50% inhibition are used to calculate the percent cross-reactivity.
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive in vitro assay that uses a radiolabeled antigen to quantify the unlabeled antigen in a sample.[3]
-
Reaction Setup: A known quantity of specific antibody is incubated with a known amount of radiolabeled (e.g., with ¹²⁵I) this compound.
-
Competition: To this mixture, either unlabeled standard peptide or the test analog is added in serially diluted concentrations. These "cold" peptides will compete with the "hot" radiolabeled peptide for binding to the limited number of antibody sites.
-
Incubation: The mixture is incubated, typically for 16-24 hours at 4°C, to reach binding equilibrium.
-
Separation: The antibody-bound antigen is separated from the free (unbound) antigen. This is often achieved by adding a secondary antibody that precipitates the primary antibody-antigen complex.
-
Counting: The radioactivity of the precipitated pellet (bound fraction) is measured using a gamma counter.
-
Data Analysis: As the concentration of the unlabeled competitor peptide increases, the amount of radiolabeled peptide bound to the antibody decreases. A standard curve is plotted, and the percent cross-reactivity is calculated similarly to the ELISA method.
Visualizing the Mechanisms
To better understand the biological context and experimental workflow, the following diagrams illustrate the LHRH signaling pathway and the competitive immunoassay process.
Caption: LHRH signaling cascade in pituitary gonadotrophs.
Caption: Workflow for determining antibody cross-reactivity.
References
- 1. Structural requirement for the recognition of luteinizing hormone releasing hormone (LHRH) by monoclonal and conventional anti-LHRH antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunospecificity and affinity studies on the monoclonal anti-gonadotropin releasing hormone (GnRH) antibodies: monoclonals produced by azotized GnRH preferentially recognise to native GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]
In Vivo Performance of Deslorelin Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of different Deslorelin formulations, drawing upon experimental data from various animal studies. Deslorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is widely utilized in veterinary medicine for reproductive management. Its efficacy is critically dependent on the formulation, which governs its release profile and subsequent physiological effects. This document summarizes key performance indicators, details experimental protocols, and visualizes relevant biological and experimental pathways to aid in the selection and development of Deslorelin products.
Comparative Efficacy of Deslorelin Formulations
The in vivo performance of Deslorelin is primarily assessed through its ability to either induce or suppress reproductive functions, depending on the dosage and delivery system. The following tables summarize quantitative data from comparative studies on different formulations.
Table 1: Induction of Ovulation in Mares
| Formulation | Dose | Time to Ovulation (within 48h) | Species | Reference |
| BioRelease Deslorelin (BRD) Injection | 1.5 mg | 93.8% | Equine | [1] |
| Ovuplant® Implant | 2.1 mg | 89.9% (reported in a similar study) | Equine | [1] |
| Control (Saline) | 1 mL | 0% | Equine | [1] |
Table 2: Suppression of Reproductive Function in Various Species
| Formulation | Dose | Effect | Duration of Efficacy | Species | Reference |
| Suprelorin® Implant | 4.7 mg | Testosterone suppression (≤ 0.10 ng/mL) | ~12 months (61.7% success at D372) | Feline (male) | [2] |
| Suprelorin® Implant | 4.7 mg | Suppression of egg production | ~26 weeks | Avian (Laying Hens) | [3] |
| Suprelorin® Implant | 9.4 mg | Suppression of egg production | ~45.5 weeks | Avian (Laying Hens) | [3] |
| Two 4.7 mg Implants | 9.4 mg total | Cessation of egg laying | ~100 days | Avian (Japanese Quail) | [4] |
| One 9.4 mg Implant | 9.4 mg | Cessation of egg laying (variable onset) | Remainder of the study period | Avian (Japanese Quail) | [4] |
| Suprelorin® Implant | 4.7 mg | Postponement of oestrus | Median delay of 160 days | Canine (prepubertal female) | [5] |
| Deslorelin Implant | 6 mg | Suppression of ovarian activity | 8.0 - 14.0 months (variable) | Feline (female) | [6] |
Table 3: Pharmacokinetic Parameters of Deslorelin Implants
| Formulation | Dose | Cmax (peak plasma concentration) | Time to Cmax | Average Release Rate | Species | Reference |
| Suprelorin® Implant | 4.7 mg | 200 - 2,000 pg/mL | ~14 days post-implantation | ~20 µ g/day (initially) | Canine / Mouse | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following are representative experimental protocols from the cited studies.
Protocol 1: Induction of Ovulation in Mares (Field Study)
-
Subjects: Cycling mares with a dominant follicle diameter of >30 mm and uterine edema pattern of 3.
-
Treatment Groups:
-
Group 1: BioRelease Deslorelin (BRD) administered as a single injection.
-
Group 2: Ovuplant® implant administered subcutaneously.
-
Group 3: Control group receiving a saline injection.
-
-
Procedure:
-
Mares were monitored for estrus and follicular development via transrectal ultrasonography.
-
Upon reaching the inclusion criteria, mares were randomly assigned to a treatment group.
-
Treatments were administered, and ovulation was monitored by ultrasound every 24 hours until detected or for at least 5 days post-treatment.
-
The injection/implantation site was monitored for local reactions.
-
-
Data Analysis: The number of mares ovulating within 48 hours of treatment was compared between groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).[1]
Protocol 2: Suppression of Reproductive Function in Male Cats (Multicentre Randomized Controlled Study)
-
Subjects: 205 privately owned indoor intact male cats aged 3 months or older.
-
Treatment Groups:
-
Deslorelin Group (n=154): Received a 4.7 mg Deslorelin acetate implant.
-
Control Group (n=51): Received a placebo implant.
-
-
Procedure:
-
Animals were randomly allocated to a treatment group in a double-masked design.
-
Follow-up visits were scheduled at Day 0, 45, 93, 186, 279, and 372.
-
Efficacy was assessed by measuring serum testosterone concentrations, with success defined as ≤ 0.10 ng/mL.
-
Secondary parameters included testicular volume, presence of penile spines, and sexual behaviors (vocalization, urine marking, aggression).
-
-
Data Analysis: Success rates between the two groups were compared at each time point using statistical tests for superiority.[2]
Visualizations
GnRH Agonist Signaling Pathway
The following diagram illustrates the mechanism of action of Deslorelin, a GnRH agonist, on the pituitary-gonadal axis.
Caption: Mechanism of action of a continuous-release Deslorelin formulation.
Generalized Experimental Workflow for In Vivo Comparison
This diagram outlines a typical workflow for an in vivo study comparing different drug formulations.
Caption: A generalized workflow for in vivo comparison of drug formulations.
References
- 1. betpharm.com [betpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Influence of a Sustained Release Deslorelin Acetate Implant on Reproductive Physiology and Associated Traits in Laying Hens [frontiersin.org]
- 4. COMPARISON OF TWO 4.7-MILLIGRAM TO ONE 9.4-MILLIGRAM DESLORELIN ACETATE IMPLANTS ON EGG PRODUCTION AND PLASMA PROGESTERONE CONCENTRATIONS IN JAPANESE QUAIL (COTURNIX COTURNIX JAPONICA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet-es.virbac.com [vet-es.virbac.com]
- 6. researchgate.net [researchgate.net]
- 7. ivis.org [ivis.org]
Head-to-head studies of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH and Goserelin
An objective guide for scientists and drug development professionals on the comparative performance of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (Deslorelin) and Goserelin, supported by available experimental data.
Mechanism of Action: A Shared Pathway
Both Deslorelin and Goserelin are potent agonists of the luteinizing hormone-releasing hormone (LHRH) receptor.[1][2] Their primary mechanism of action involves the initial stimulation and subsequent downregulation of the pituitary-gonadal axis.[1][3] Continuous administration leads to a desensitization of the pituitary GnRH receptors, resulting in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This, in turn, suppresses the production of testosterone in males and estrogen in females, achieving a state of "medical castration."[1]
dot graph LHRH_Agonist_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Gonads [label="Gonads (Testes/Ovaries)", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Sex Hormone Dependent Tissues\n(e.g., Prostate, Breast)", fillcolor="#F1F3F4", fontcolor="#202124"]; LHRH_Agonist [label="Deslorelin or Goserelin\n(LHRH Agonist)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRH_Receptor [label="GnRH Receptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; LH_FSH [label="LH & FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sex_Hormones [label="Testosterone / Estrogen", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hypothalamus -> Pituitary [label="GnRH"]; LHRH_Agonist -> GnRH_Receptor [label="Binds and initially stimulates,\nthen downregulates"]; GnRH_Receptor -> LH_FSH [label="Initial Surge, then\nSustained Suppression"]; Pituitary -> Gonads [label="LH & FSH"]; Gonads -> Sex_Hormones [label="Production"]; Sex_Hormones -> Target [label="Stimulates Growth"]; LH_FSH -> Gonads [color="#34A853"]; Sex_Hormones -> Target [color="#EA4335"];
{rank=same; LHRH_Agonist; GnRH_Receptor;} } LHRH Agonist Signaling Pathway.
Pharmacokinetic Profile
The pharmacokinetic properties of Deslorelin and Goserelin are crucial for understanding their clinical application and dosing regimens. Both are available in long-acting depot formulations.
| Parameter | Deslorelin | Goserelin |
| Administration | Subcutaneous implant[1][4] | Subcutaneous depot injection[5][6] |
| Formulation | Slow-release implant[4] | Biodegradable lactide-glycolide copolymer depot[5][6] |
| Half-life | Not explicitly stated in provided results, but long-acting implant provides sustained release. | 4.2 hours in males, 2.3 hours in females (for aqueous solution)[5][6] |
| Metabolism | Not detailed in provided results. | Extensively metabolized prior to excretion[5][6] |
| Excretion | Not detailed in provided results. | Primarily renal[5][6] |
Efficacy in Prostate Cancer
Both Deslorelin and Goserelin have been evaluated for the treatment of advanced prostate cancer, where testosterone suppression is a primary therapeutic goal.
A preliminary study from a multicenter phase III trial suggested that Deslorelin may lead to a more rapid reduction in serum testosterone levels compared to Goserelin in the initial phase of treatment.[7] After 7 days of treatment, the average serum testosterone level in patients treated with Deslorelin was 329.8 ng/dl, whereas patients treated with Goserelin had levels of 770.4 ng/dl.[7] It is important to note that this initial surge in testosterone is a known effect of LHRH agonists, often referred to as "testosterone flare."
Goserelin has been extensively studied in prostate cancer and has demonstrated efficacy comparable to surgical castration and diethylstilbestrol in reducing testosterone to castrate levels.[8] Real-world studies of Goserelin 10.8-mg depot in patients with localized or locally advanced prostate cancer have shown effective suppression of serum testosterone and PSA levels.[9]
| Efficacy Marker | Deslorelin | Goserelin |
| Testosterone Suppression | Preliminary data suggests a potentially faster reduction in the initial treatment phase compared to Goserelin.[7] | Established efficacy in achieving and maintaining castrate levels of testosterone.[8][9] |
| PSA Suppression | Not detailed in provided results. | Effective in suppressing PSA levels.[9] |
| Clinical Outcomes | Preliminary results from a phase III trial indicated a reduction in tumor onset and morbidity in patients with D2 stage prostate cancer.[7] | Confirmed as an effective alternative to surgical castration and estrogen therapy in men with previously untreated advanced prostate cancer.[8] |
Efficacy in Reproductive Control
Deslorelin is widely used in veterinary medicine for reproductive control in various species. Goserelin is utilized in human reproductive medicine, particularly for ovarian protection during chemotherapy.
Deslorelin in Veterinary Medicine:
-
Contraception: Slow-release deslorelin implants have been shown to be effective, safe, and reversible for long-term contraception in male and female cats.[4] In pubertal cats, a 4.7 mg implant suppressed sex hormones for an average of approximately 20 months in males and 24 months in females.[4]
-
Estrus Induction: Deslorelin can be used to induce a fertile estrus in adult queens.[10]
Goserelin in Human Reproductive Medicine:
-
Ovarian Protection: Administration of goserelin with chemotherapy in premenopausal women with breast cancer has been shown to protect against ovarian failure, reduce the risk of early menopause, and improve prospects for fertility.[11] Studies have shown a higher rate of menses recovery and significantly higher pregnancy rates in women who received goserelin during chemotherapy.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized workflows for evaluating LHRH agonists.
// Nodes Patient_Selection [label="Patient/Subject Selection\n(e.g., Advanced Prostate Cancer,\nPremenopausal Breast Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Group_A [label="Treatment Group A\n(e.g., Deslorelin Implant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Group_B [label="Treatment Group B\n(e.g., Goserelin Depot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment_Admin [label="Treatment Administration\n(Subcutaneous)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitoring & Data Collection\n- Serum Hormone Levels (Testosterone, LH, FSH, Estrogen)\n- PSA Levels (for Prostate Cancer)\n- Tumor Response\n- Adverse Events\n- Fertility Markers (for Reproductive Studies)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n- Statistical Comparison of Endpoints", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Comparative\nEfficacy and Safety", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Patient_Selection -> Randomization; Randomization -> Group_A; Randomization -> Group_B; Group_A -> Treatment_Admin; Group_B -> Treatment_Admin; Treatment_Admin -> Monitoring; Monitoring -> Analysis; Analysis -> Conclusion; } Generalized Experimental Workflow.
Key Methodological Considerations:
-
Study Population: Clearly defined inclusion and exclusion criteria for the patient or animal population are essential.
-
Dosing and Administration: The specific dose, formulation, and frequency of administration for both Deslorelin and Goserelin must be detailed.
-
Hormonal Assays: The methods for measuring serum concentrations of testosterone, LH, FSH, and estradiol should be validated and consistent.
-
Efficacy Endpoints: Primary and secondary endpoints, such as time to testosterone suppression, PSA response rate, or rate of ovarian failure, must be clearly defined.
-
Safety Monitoring: A systematic approach to recording and grading adverse events is necessary.
Conclusion
While direct comparative efficacy studies between Deslorelin and Goserelin are lacking, the available data on their individual properties provide valuable insights for researchers. Both are potent LHRH agonists that achieve therapeutic goals through the downregulation of the pituitary-gonadal axis. Preliminary findings suggest Deslorelin may offer a more rapid initial testosterone suppression, which could be advantageous in certain clinical scenarios. Goserelin, on the other hand, has a more extensive body of clinical data in human oncology and reproductive medicine. The choice between these agents in a research or clinical setting will depend on the specific application, desired pharmacokinetic profile, and the existing evidence base for the intended use. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two important LHRH agonists.
References
- 1. What is Deslorelin used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 4. Long-term contraception in a small implant: A review of Suprelorin (deslorelin) studies in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Function of Deslorelin Acetate in Advanced Prostate Cancer - Creative Peptides [creative-peptides.com]
- 8. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-world effectiveness and safety of goserelin 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Deslorelin to Control Reproduction in Cats - WSAVA 2018 Congress - VIN [vin.com]
- 11. Goserelin for Ovarian Protection during Breast-Cancer Adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of goserelin in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the synthetic LHRH analog, (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, also known as Alarelin or Surfagon.[1] We present detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate techniques for their specific needs.
This compound is a potent agonist of the gonadotropin-releasing hormone (GnRH) receptor.[2] Its purity is a critical quality attribute that directly impacts its biological activity and safety. The primary methods for determining the purity of synthetic peptides like this LHRH analog are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Comparative Purity Analysis
| LHRH Analog | Typical Purity (%) by RP-HPLC | Potential Impurities |
| This compound | ≥ 97.0[5] | Deletion sequences, incomplete deprotection products, diastereomers. |
| Leuprolide Acetate | ≥ 98.0 | Oxidized forms, aggregation products, epimers. |
| Goserelin Acetate | ≥ 95.0 | Related peptides from synthesis, acetate counter-ion variations. |
| Triptorelin | ≥ 98.5 | Truncated peptides, residual solvents. |
Note: The data presented above for Leuprolide, Goserelin, and Triptorelin are representative values for pharmaceutical-grade products and may vary between manufacturers. The primary challenge in peptide purity analysis is the detection and characterization of closely related impurities that may co-elute with the main peak in chromatographic methods.[4]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for assessing the purity of synthetic peptides. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of impurities, for example:
-
0-2 min: 2% B
-
2-15 min: 2-70% B (linear gradient)
-
15-18 min: 70-95% B (linear gradient)
-
18-20 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-2000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 175 V.
-
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the peptide and quantify impurities without the need for reference standards for each impurity.[3] 1D ¹H NMR is often used for a general purity assessment.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated water (D₂O) or a mixture of H₂O/D₂O (9:1) to observe exchangeable protons.
-
Sample Concentration: 1-5 mg of peptide dissolved in 0.5 mL of solvent.
-
Experiment: 1D Proton (¹H) NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 64 or higher for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Purity is estimated by comparing the integration of signals from the main peptide to those of impurities.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the purity assessment of this compound.
References
A Comparative Guide: (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH vs. Native GnRH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the synthetic Gonadotropin-Releasing Hormone (GnRH) agonist, (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, commonly known as Deslorelin, and the native GnRH decapeptide. The structural modifications in Deslorelin confer significantly altered biochemical and physiological properties, making it a powerful tool for reproductive research and clinical applications.
Introduction to the Analogs
Native Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide hormone synthesized and secreted by hypothalamic neurons.[1][2] It plays a pivotal role in reproduction by stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][3]
This compound (Deslorelin) is a potent synthetic GnRH superagonist.[4][5][6] Its structure is modified in three key positions relative to native GnRH:
-
D-Alanine substitution at position 6: The glycine (Gly) at position 6 is replaced with a D-Alanine (D-Ala). This change significantly reduces susceptibility to enzymatic degradation, prolonging the molecule's half-life.
-
Pro-NHEt9 substitution at position 9: The glycine-amide at the C-terminus is replaced with an ethylamide group, which further enhances resistance to peptidases.
-
Deletion of Glycine at position 10.
These modifications result in a molecule with substantially higher binding affinity for the GnRH receptor and greater biological potency compared to the native hormone.[4][7][8]
Comparative Biochemical and In Vivo Data
The enhanced stability and receptor affinity of Deslorelin translate into dramatically increased potency and duration of action. While native GnRH is released in a pulsatile manner to maintain normal gonadotropin secretion, the continuous presence of a superagonist like Deslorelin leads to an initial stimulatory phase ("flare-up") followed by profound downregulation and desensitization of pituitary GnRH receptors.[9][10][11] This effectively suppresses the hypothalamic-pituitary-gonadal axis.[9][12]
| Parameter | Native GnRH | This compound (Deslorelin) | Reference |
| Synonyms | LHRH, Luliberin | Deslorelin, Surfagon | [5][6] |
| Receptor Binding Affinity | Baseline | ~7 times higher affinity for GnRH receptors | [8] |
| In Vitro Potency | Baseline | ~100 times more potent in stimulating gonadotropin release from pituitary cells | [4][7][8] |
| Mechanism of Action | Pulsatile stimulation of LH/FSH release | Biphasic: Initial surge in LH/FSH followed by sustained suppression via receptor downregulation | [9][10] |
| In Vivo Effect | Short-acting, requires pulsatile administration for sustained effect | Long-acting; a single administration can suppress gonadal function for weeks to months | [11][12] |
| Primary Clinical Use | Diagnostic testing, induction of ovulation | Long-term, reversible suppression of fertility, treatment of hormone-dependent conditions | [9][12] |
Signaling Pathway
Native GnRH and Deslorelin both act on the same GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotropes.[1][13][14] Binding initiates a signaling cascade primarily through the Gαq/11 protein, activating Phospholipase C (PLC).[1][13][15] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate Protein Kinase C (PKC), respectively.[1][13][15] These pathways ultimately drive the synthesis and secretion of LH and FSH.[1][2]
Experimental Protocols
This assay is used to determine the binding affinity (IC50) of Deslorelin relative to native GnRH.
Objective: To quantify the ability of unlabeled ligands (native GnRH, Deslorelin) to compete with a radiolabeled GnRH analog for binding to the GnRH receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the GnRH receptor (e.g., COS-7 cells transiently transfected with GnRHR cDNA or αT3-1 pituitary cells).[3][16]
-
Assay Setup: A constant concentration of a radiolabeled GnRH analog (e.g., 125I-labeled Buserelin or another high-affinity agonist) is incubated with the cell membranes.
-
Competition: Increasing concentrations of unlabeled competitor ligands (native GnRH or Deslorelin) are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. A lower IC50 indicates higher binding affinity.
This assay measures the biological potency (EC50) of the compounds by quantifying their ability to stimulate LH or FSH release from pituitary cells.
Objective: To determine the dose-dependent effect of native GnRH and Deslorelin on LH and FSH secretion from cultured pituitary cells.
Methodology:
-
Cell Culture: Primary rat pituitary cells or an immortalized gonadotrope cell line (e.g., αT3-1, LβT2) are cultured in appropriate media.
-
Stimulation: Cells are washed and then incubated with serum-free media containing increasing concentrations of either native GnRH or Deslorelin for a defined period (e.g., 2-4 hours).
-
Sample Collection: At the end of the incubation, the culture medium is collected.
-
Hormone Quantification: The concentration of LH and/or FSH in the collected medium is measured using specific and sensitive immunoassays, such as Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), or immunoradiometric assays (IRMA).[17][18][19]
-
Data Analysis: Dose-response curves are constructed by plotting the amount of hormone released versus the log concentration of the stimulating ligand. The EC50 value (concentration that produces 50% of the maximal response) is determined. A lower EC50 indicates higher potency.
Experimental Workflow Comparison
The workflow for comparing these two compounds involves parallel in vitro and in vivo assessments to build a comprehensive profile of their relative performance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (Surfagon) | GnRH激动剂 | MCE [medchemexpress.cn]
- 7. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Deslorelin used for? [synapse.patsnap.com]
- 10. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 11. Use of Deslorelin to Control Reproduction in Cats - WSAVA 2018 Congress - VIN [vin.com]
- 12. eazarmg.org [eazarmg.org]
- 13. KEGG PATHWAY: map04912 [genome.jp]
- 14. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH
Researchers, scientists, and drug development professionals handling (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This potent Luteinizing Hormone-Releasing Hormone (LHRH) analog is classified as a hazardous substance due to its reproductive toxicity, necessitating a comprehensive waste management plan.
This compound is categorized as a Reproductive Toxin (Category 1B) , with the hazard statement H360: May damage fertility or the unborn child[1][2]. Therefore, all waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste in accordance with federal, state, and local regulations[3][4].
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). Personnel must be thoroughly trained in handling hazardous drugs and equipped with appropriate PPE, including gloves, protective clothing, and eye protection[1][2]. All handling of the compound, including preparation for disposal, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.
Waste Categorization and Segregation
Proper segregation of waste streams is critical. A distinction should be made between different types of waste contaminated with this compound:
-
Bulk Quantities: Unused or expired pure compound.
-
Trace Contaminated Waste: Items such as empty vials, syringes, pipette tips, gloves, gowns, and bench paper.
-
Aqueous Solutions: Buffer or media solutions containing the LHRH analog.
Each waste stream requires specific handling and disposal methods. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash[5].
Disposal Procedures for this compound
The recommended primary method for the disposal of this compound is through a licensed hazardous waste management company that utilizes high-temperature incineration[1][5].
Step-by-Step Disposal Protocol:
-
Containment:
-
Place all solid waste, including trace-contaminated materials, into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be marked with "Hazardous Drug Waste" or a similar warning[3].
-
Collect all aqueous waste containing the LHRH analog in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling and Storage:
-
Ensure all waste containers are accurately labeled with the contents, including the full chemical name "this compound," and the appropriate hazard symbols.
-
Store the sealed waste containers in a designated, secure, and locked area away from incompatible materials pending collection by a certified hazardous waste disposal service[1][2].
-
-
Chemical Inactivation (where permissible and validated): While incineration is the preferred method, chemical degradation may be considered as a pre-treatment step if permitted by institutional and local regulations. Peptides like LHRH analogs are susceptible to hydrolysis under strong acidic or basic conditions. A generalized procedure is outlined below. Note: This protocol must be validated by the user to ensure complete degradation.
-
Objective: To hydrolyze the peptide bonds, rendering the compound inactive.
-
Methodology:
-
Working in a chemical fume hood, cautiously add the aqueous waste containing the LHRH analog to a larger container with a stirring mechanism.
-
For every 100 mL of waste solution, slowly add 10 mL of a 10 M sodium hydroxide solution to raise the pH above 12.
-
Stir the solution at room temperature for a minimum of 24 hours to facilitate hydrolysis.
-
Neutralize the solution by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Dispose of the neutralized solution as hazardous chemical waste, as it may still contain degradation byproducts and must comply with local regulations for aqueous waste disposal.
-
-
Quantitative Data for Hazardous Waste Generation
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste generators based on the quantity of waste produced per calendar month. It is crucial for laboratories to track their waste generation to ensure compliance.
| Generator Category | Non-Acute Hazardous Waste Generation Rate | Acute Hazardous Waste Generation Rate |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg/month | ≤ 1 kg/month |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg/month | ≤ 1 kg/month |
| Large Quantity Generator (LQG) | ≥ 1,000 kg/month | > 1 kg/month |
Data sourced from the U.S. Environmental Protection Agency (EPA) regulations.
Spill Management
In the event of a spill, immediate action is required to contain the area and prevent exposure.
-
Evacuate and Secure: Alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator if the compound is in powdered form.
-
Containment:
-
For liquid spills, use an absorbent material from a chemical spill kit to soak up the substance.
-
For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.
-
-
Clean-up: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water. All cleaning materials must also be disposed of as hazardous waste[3].
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making and operational workflows for the proper disposal of this compound.
Caption: Decision workflow for categorizing and handling this compound waste.
Caption: Step-by-step workflow for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
